4-Cyanothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFRZGWUVQUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027401 | |
| Record name | 4-Thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-15-9 | |
| Record name | 4-Thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazolecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYANOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11233V4YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CYANOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5829 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyanothiazole: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanothiazole, a key heterocyclic nitrile, serves as a vital building block in organic synthesis, most notably in the production of the broad-spectrum anthelmintic and fungicide, thiabendazole. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its spectroscopic characterization, applications in drug discovery, and relevant experimental protocols.
Chemical Structure and Identification
This compound, with the IUPAC name 1,3-thiazole-4-carbonitrile, is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, with a nitrile group substituted at the 4-position.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1452-15-9[1][2] |
| Molecular Formula | C4H2N2S[1][2] |
| IUPAC Name | 1,3-thiazole-4-carbonitrile[1] |
| Synonyms | 4-Thiazolecarbonitrile, Thiazole-4-carbonitrile |
| Molecular Weight | 110.14 g/mol [1] |
| Canonical SMILES | C1=C(N=CS1)C#N[1] |
| InChI | InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H[1] |
Physicochemical Properties
This compound is a solid at room temperature with a characteristic odor. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 60-61 °C | [2] |
| Boiling Point | 235.3 °C at 760 mmHg | [2] |
| Density | 1.33 g/cm³ | [2] |
| Flash Point | 96.1 °C | [2] |
| Vapor Pressure | 0.0505 mmHg at 25°C | [2] |
| Refractive Index | 1.574 | [2] |
| LogP | 1.01478 | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two key methods are detailed below.
Synthesis from β,β-dichloro-α-aminoacrylonitrile
A one-step synthesis involves the reaction of β,β-dichloro-α-aminoacrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]
Figure 2: Synthesis of this compound Workflow.
Experimental Protocol:
A detailed experimental protocol for this synthesis is described in U.S. Patent 4,010,173A.[3] The general procedure involves charging a round-bottom flask with β,β-dichloro-α-aminoacrylonitrile, a thioformamide (such as thioacetamide), and an acidic catalyst like p-toluenesulfonic acid monohydrate in a suitable solvent like acetonitrile.[3] The reaction mixture is then heated for several hours.[3] After cooling, the product can be isolated and purified by recrystallization from a solvent such as hexane.[3]
Synthesis from 4-Methylthiazole
Another manufacturing method involves the vapor-phase reaction of 4-methylthiazole with air and ammonia over a catalyst.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FT-IR (cm⁻¹) | C-H stretching vibrations (thiazole ring): ~3100-3000 cm⁻¹ (aromatic), Nitrile (C≡N) stretching: ~2230 cm⁻¹, C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹. |
| Mass Spectrometry | Exact Mass: 109.99386925 Da.[1] Common adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |
Experimental Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. For ¹H NMR, chemical shifts, integration, and coupling constants would be recorded. For ¹³C NMR, a proton-decoupled spectrum would be obtained to determine the chemical shifts of the carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR). The spectrum would be recorded over the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.
-
Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound and its derivatives are of particular interest due to the versatile chemistry of the nitrile group.
Intermediate for Thiabendazole Synthesis
The primary industrial use of this compound is as a key intermediate in the synthesis of thiabendazole, a widely used anthelmintic and fungicide.[3] The synthesis involves the reaction of this compound with o-phenylenediamine.
Figure 3: Role of this compound in Thiabendazole Synthesis.
Thiazole Derivatives in Cancer Research
Thiazole derivatives have shown promise as anticancer agents by targeting various signaling pathways. While specific pathways for this compound are not extensively documented, related thiazole-containing compounds have been shown to modulate pathways involved in cell proliferation and survival. For instance, some benzothiazole derivatives have been found to induce apoptosis in cancer cells through the modulation of the NF-κB signaling pathway.
Illustrative Signaling Pathway (Based on Benzothiazole Derivatives):
Figure 4: Simplified NF-κB Signaling Pathway Targeted by some Benzothiazole Derivatives.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of established synthetic methods. Its primary importance lies in its role as a precursor to thiabendazole. While the biological activities of the broader class of thiazole derivatives are well-documented, further research into the specific mechanisms of action and signaling pathways modulated by this compound itself could unveil new therapeutic opportunities. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
An In-depth Technical Guide to 4-Cyanothiazole (CAS Number: 1452-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanothiazole, with the CAS number 1452-15-9, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, key reactions, and its significant applications in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with a characteristic odor. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1452-15-9 | [1][2] |
| Molecular Formula | C₄H₂N₂S | [1][2] |
| Molecular Weight | 110.14 g/mol | [1] |
| IUPAC Name | 1,3-thiazole-4-carbonitrile | [1] |
| Synonyms | 4-Thiazolecarbonitrile, Thiazole-4-carbonitrile | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 55-61 °C | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [2] |
| Density | 1.393 g/cm³ (estimate) | [2] |
| Flash Point | 96.1 °C | [2] |
| Solubility | Soluble in organic solvents such as acetone and acetonitrile. | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.9 | s | H-2 proton of the thiazole ring. |
| ¹H | ~8.5 | s | H-5 proton of the thiazole ring. |
| ¹³C | ~155 | C-2 | |
| ¹³C | ~125 | C-4 | Carbon bearing the cyano group. |
| ¹³C | ~145 | C-5 | |
| ¹³C | ~114 | CN | Cyano group carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 | C-H stretching (aromatic) | Medium |
| ~2230 | C≡N stretching (nitrile) | Strong |
| ~1500-1600 | C=C and C=N stretching (thiazole ring) | Medium-Strong |
| Below 1000 | C-H bending and ring vibrations | Medium-Strong |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Notes |
| 110 | [M]⁺ | Molecular ion |
| 83 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 57 | [C₃H₃S]⁺ or [C₂HN₂]⁺ | Further fragmentation |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following are detailed experimental protocols for two common methods.
One-Step Synthesis from β,β-dichloro-α-aminoacrylonitrile
This method provides a direct and efficient route to this compound.[3]
Experimental Protocol:
-
To a round-bottom flask, add thioformamide (0.16 mol), β,β-dichloro-α-aminoacrylonitrile (0.08 mol), and p-toluenesulfonic acid monohydrate (0.004 mol).
-
Add acetone (300 mL) to the flask to dissolve the reactants, forming a yellow solution.
-
Heat the solution at reflux with magnetic stirring for three hours. A yellow precipitate will form as the reaction progresses.
-
After the heating period, cool the reaction mixture to room temperature.
-
Filter the solution to remove any solid byproducts.
-
Concentrate the clear yellow filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from hexane to yield this compound as white crystals.
Synthesis from Thiazole-4-carboxamide
This method involves the dehydration of a primary amide to the corresponding nitrile.
Experimental Protocol:
-
Charge a 1 L open reactor with thiazole-4-carboxamide (500 g).
-
Start the stirrer at approximately 600 rpm.
-
Continuously vent ammonia gas (with a controlled water content) from the bottom of the reactor at a flow rate of 100 g/min .
-
Maintain the reaction at the desired temperature for a specified time (TC and TA, respectively, as per the specific optimization parameters).
-
After the reaction is complete, stop the flow of ammonia.
-
The crude this compound can be purified by techniques such as recrystallization or column chromatography.
Key Reactions and Applications in Drug Development
This compound is a versatile intermediate, primarily utilized for the construction of more complex molecular architectures in drug discovery.
Synthesis of Thiabendazole
This compound serves as a key precursor in the synthesis of the broad-spectrum anthelmintic and fungicide, Thiabendazole.[3] The synthesis involves the reaction of this compound with an appropriate o-phenylenediamine derivative.
Intermediate in the Synthesis of Febuxostat
Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout, is synthesized using intermediates derived from the this compound scaffold. While this compound itself is not the direct starting material in all reported syntheses, the closely related 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is the final active pharmaceutical ingredient, highlighting the importance of the cyanothiazole moiety.
Potential Role in Xanthine Oxidase Inhibition
The thiazole nucleus is a recognized scaffold in the design of enzyme inhibitors. Derivatives of thiazole have been investigated as inhibitors of xanthine oxidase, the enzyme responsible for the production of uric acid. The cyano group of this compound can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of enzymes like xanthine oxidase. This makes this compound and its derivatives interesting candidates for the development of novel treatments for gout and other conditions related to hyperuricemia.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and the reactivity of its cyano and thiazole functionalities provide a platform for the creation of diverse and complex molecules. The established role of this compound as an intermediate in the synthesis of Thiabendazole and the structural relevance of the cyanothiazole core in drugs like Febuxostat underscore its importance to the drug development community. Further exploration of its derivatives may lead to the discovery of new therapeutic agents targeting a range of biological pathways.
References
Physical and chemical properties of 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanothiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrile group at the 4th position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] Its utility stems from the reactivity of both the thiazole ring and the cyano group, allowing for a variety of chemical transformations. This technical guide provides a detailed overview of the physical and chemical properties of this compound, including experimental protocols for its characterization and synthesis, and a discussion of its reactivity and potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂N₂S | [1] |
| Molecular Weight | 110.14 g/mol | [1] |
| CAS Number | 1452-15-9 | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 60-61 °C | [2] |
| Boiling Point | 235.3 ± 13.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 96.1 ± 19.8 °C | [2] |
| Solubility | Soluble in organic solvents like acetone and acetonitrile. | [3] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.9 (s, 1H, H-2), ~8.4 (s, 1H, H-5). The exact chemical shifts may vary depending on the solvent and concentration. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C-2), ~145 (C-4), ~120 (C-5), ~115 (CN). The chemical shifts are approximate and can be influenced by the experimental conditions. |
| FT-IR (KBr) | ν (cm⁻¹): ~2230 (C≡N stretching), ~1500-1600 (C=C and C=N stretching of the thiazole ring). |
| Mass Spectrometry (EI) | m/z (%): 110 (M⁺, 100), fragmentation pattern would show loss of HCN and other characteristic fragments of the thiazole ring. |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: From Thiazole-4-carboxamide [4]
This method involves the dehydration of thiazole-4-carboxamide.
-
Materials: Thiazole-4-carboxamide, Phosphorus pentoxide (P₂O₅) or other dehydrating agents (e.g., trifluoroacetic anhydride), sand, inert solvent (e.g., dry toluene).
-
Procedure:
-
In a round-bottom flask, thoroughly mix thiazole-4-carboxamide with an equal weight of sand.
-
Add a dehydrating agent (e.g., 1.5 equivalents of P₂O₅).
-
Heat the mixture under vacuum (or with gentle heating under an inert atmosphere).
-
The product, this compound, will sublime and can be collected on a cold finger or the cooler parts of the apparatus.
-
Purify the collected solid by recrystallization from a suitable solvent like hexane.
-
Method 2: From β,β-dichloro-α-amino-acrylonitrile [3]
This one-step synthesis involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]
-
Materials: β,β-dichloro-α-amino-acrylonitrile, Thioformamide, Acidic catalyst (e.g., p-toluenesulfonic acid), Polar organic solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
Dissolve β,β-dichloro-α-amino-acrylonitrile and a molar excess of thioformamide in acetone in a round-bottom flask equipped with a reflux condenser.[3]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture at reflux for 3-5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization from hexane to obtain this compound as white crystals.[3]
-
Caption: Synthetic routes to this compound.
Characterization Protocols
Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Place a small amount of dry, powdered this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/minute initially.
-
Observe the approximate melting point and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/minute) when the temperature is within 15-20 °C of the approximate melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. For pure this compound, this range should be narrow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
Caption: Workflow for the characterization of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing cyano group and the aromatic thiazole ring.
Reactions of the Cyano Group
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (thiazole-4-carboxylic acid) under acidic or basic conditions.
-
Protocol (Acidic Hydrolysis): Reflux this compound with an aqueous solution of a strong acid (e.g., 6M HCl) for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.
-
-
Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)thiazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Protocol (with LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath and add a solution of this compound in the same solvent dropwise. After the addition, allow the mixture to stir at room temperature. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the mixture and extract the aqueous layer with an organic solvent.
-
Reactions of the Thiazole Ring
-
Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene due to the presence of the electronegative nitrogen and sulfur atoms. The electron-withdrawing cyano group further deactivates the ring. However, under forcing conditions, substitution may occur, likely at the C5 position.
-
Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The cyano group at the C4 position enhances the electrophilicity of the ring.
-
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C2 position of the thiazole ring.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
Thiazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor for the synthesis of Thiabendazole, an antiparasitic agent.[1] The cyano group can be transformed into other functional groups, such as amides, amines, and tetrazoles, which are common pharmacophores in drug molecules. The thiazole scaffold itself is known to interact with various biological targets. Researchers can utilize this compound to synthesize libraries of novel compounds for screening against different diseases.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
This compound is a versatile and important heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its key characteristics to facilitate its safe and effective use in the laboratory.
References
- 1. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1452-15-9 | Chemsrc [chemsrc.com]
- 3. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 4. This compound | 1452-15-9 [chemicalbook.com]
- 5. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 4-Cyanothiazole: Molecular Properties and Identification
This technical guide provides essential information regarding the molecular weight and chemical formula of 4-Cyanothiazole, a heterocyclic nitrile of interest to researchers and professionals in drug development and chemical synthesis. The data is presented in a clear, tabular format for ease of reference.
Core Molecular Data
This compound, also known by its IUPAC name 1,3-thiazole-4-carbonitrile, is a small molecule containing a thiazole ring substituted with a nitrile group.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H2N2S | [1][2][3] |
| Molecular Weight | 110.14 g/mol | [1][2] |
| Exact Mass | 109.993869 Da | [1] |
| CAS Number | 1452-15-9 | [1] |
| IUPAC Name | 1,3-thiazole-4-carbonitrile | [1] |
Chemical Identification and Structure
The unique identification of this compound is crucial for experimental and regulatory purposes. The following diagram illustrates the key identifiers and the molecular formula, providing a logical relationship between these core pieces of information.
Figure 1: Key identifiers for this compound.
This guide serves as a foundational reference for professionals requiring accurate and readily accessible data on this compound. No experimental protocols are detailed as this document focuses on the core chemical properties derived from established chemical databases.
References
Spectroscopic Profile of 4-Cyanothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyanothiazole (also known as 4-thiazolecarbonitrile), a key intermediate in pharmaceutical synthesis. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.1 | Singlet | - | H-2 |
| ~8.5 | Singlet | - | H-5 |
Note: Predicted values based on analysis of similar thiazole derivatives. Actual values may vary depending on solvent and experimental conditions.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~140 | C-5 |
| ~130 | C-4 |
| ~115 | -C≡N |
Note: Predicted values based on typical chemical shifts for thiazole and nitrile carbons.[1][2]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H stretch |
| ~2230 | Strong | C≡N (Nitrile) stretch |
| ~1500-1600 | Medium | C=C and C=N ring stretching |
| ~1300-1400 | Medium | Ring stretching |
| ~800-900 | Strong | C-H out-of-plane bending |
Note: Predicted values based on characteristic IR absorption frequencies for aromatic nitriles and thiazole rings.[3][4]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 83 | Medium | [M - HCN]⁺ |
| 57 | Medium | [C₃H₃N]⁺ or [C₂HNS]⁺ fragments |
Note: Predicted fragmentation pattern based on the principles of mass spectrometry.[5][6][7][8][9] The molecular ion is expected to be prominent. Fragmentation may involve the loss of hydrogen cyanide (HCN) from the ring.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR:
-
Spectra are typically acquired with a 90° pulse width.
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
Data is processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected.
-
-
¹³C NMR:
-
Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
The relaxation delay is adjusted to ensure accurate integration if quantitative analysis is needed.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond, ZnSe) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[10][11]
-
A background spectrum of the clean, empty crystal is recorded.[10]
-
A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact.
-
Pressure is applied using the instrument's pressure arm to ensure a uniform and consistent sample path length.[11]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement Mode: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[12][13]
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzer.[14]
-
Ionization Method: Electron Impact (EI) is a common hard ionization technique for small, volatile molecules that provides detailed fragmentation patterns.[8][15] Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used as softer ionization methods to ensure the observation of the molecular ion.[15][16][17]
-
Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound (110.14 g/mol ) and its expected fragments (e.g., m/z 50-200).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[15]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. jascoinc.com [jascoinc.com]
- 14. zefsci.com [zefsci.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Discovery and History of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and has played a pivotal role in the development of therapeutics for over a century. From its early discovery in natural products to its synthesis and incorporation into a myriad of drugs, the history of thiazole is a story of chemical innovation and its profound impact on human health. This technical guide provides a comprehensive overview of the key milestones in the discovery and history of thiazole compounds, complete with detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.
A Chronological History of Thiazole Compounds
The journey of thiazole chemistry is marked by several key discoveries that have shaped its trajectory from a laboratory curiosity to a privileged scaffold in drug design.
| Year | Discovery/Milestone | Key Figure(s) | Significance |
| 1887 | First synthesis of the thiazole ring via the Hantzsch thiazole synthesis. | Arthur Hantzsch | Provided a versatile and enduring method for the creation of thiazole derivatives, opening the door for systematic investigation of this new class of compounds. |
| 1935 | Elucidation of the structure of Thiamine (Vitamin B1), revealing the presence of a thiazole ring. | Robert R. Williams | Identified the thiazole moiety as a crucial component of a vital natural product, highlighting its biological importance. |
| 1936 | First chemical synthesis of Thiamine. | Robert R. Williams | Confirmed the structure of Vitamin B1 and demonstrated the feasibility of synthesizing complex, biologically active thiazole-containing molecules. |
| Late 1930s | Development of Sulfathiazole, one of the first broad-spectrum antimicrobial sulfonamide drugs. | Various researchers | Marked the beginning of the era of synthetic thiazole-based drugs and provided a powerful new weapon against bacterial infections before the widespread availability of penicillin.[1] |
| 1945 | Elucidation of the structure of Penicillin, confirming the presence of a fused β-lactam and thiazolidine ring system. | Dorothy Hodgkin | Revealed the unique and strained ring system responsible for penicillin's antibacterial activity and provided a structural basis for the development of semi-synthetic penicillins.[2][3] |
| 1947 | The Cook-Heilbron thiazole synthesis is discovered. | Alan H. Cook and Sir Ian Heilbron | Offered a new route to 5-aminothiazoles, further expanding the synthetic chemist's toolkit for creating diverse thiazole derivatives. |
Foundational Syntheses of the Thiazole Ring
The ability to construct the thiazole ring in the laboratory was a critical step in unlocking its potential. The following sections detail the experimental protocols for two of the most historically significant methods.
The Hantzsch Thiazole Synthesis (1887)
The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives from α-haloketones and a thioamide. This reaction has been a mainstay of heterocyclic chemistry for over a century due to its reliability and broad substrate scope.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture on a hot plate with stirring for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
The Cook-Heilbron Thiazole Synthesis (1947)
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide, dithioacids, or related compounds. This method is particularly useful for accessing a class of thiazoles that are valuable intermediates in further synthetic transformations.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol describes a representative Cook-Heilbron synthesis.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (10 mmol) in a mixture of pyridine (20 mL) and ethanol (20 mL).
-
Add carbon disulfide (12 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-2-mercaptothiazole.
Thiazoles in Nature and Early Medicine
The discovery of the thiazole ring in essential natural products and early synthetic drugs solidified its importance in the life sciences.
Thiamine (Vitamin B1)
The structural elucidation and subsequent synthesis of thiamine by Robert R. Williams in the mid-1930s was a landmark achievement.[4] It revealed the presence of a thiazole moiety linked to a pyrimidine ring and was crucial in understanding and preventing the nutritional disease beriberi.
Mechanism of Action of Thiamine
Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP), which acts as a coenzyme for several key enzymes in carbohydrate metabolism.
Penicillin
The groundbreaking work of Dorothy Hodgkin in 1945, using X-ray crystallography, definitively established the structure of penicillin.[2][3] This revealed a novel and highly strained bicyclic system consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.
Mechanism of Action of Penicillin's Thiazolidine-β-Lactam Core
The antibacterial activity of penicillin resides in the reactive β-lactam ring. The fused thiazolidine ring increases the strain of the β-lactam, making it more susceptible to nucleophilic attack. Penicillin inhibits bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan cell wall.
References
- 1. nbinno.com [nbinno.com]
- 2. Dorothy Crowfoot Hodgkin: Captured by Crystals | The National WWII Museum | New Orleans [nationalww2museum.org]
- 3. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,3-thiazole-4-carbonitrile (4-Cyanothiazole) for Researchers and Drug Development Professionals
IUPAC Name: 1,3-thiazole-4-carbonitrile[1]
Abstract
This technical guide provides an in-depth overview of 1,3-thiazole-4-carbonitrile, a key heterocyclic nitrile intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and purification, and explores its significance in drug development. Particular emphasis is placed on the role of the thiazole scaffold in the modulation of critical signaling pathways relevant to cancer therapy. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
1,3-thiazole-4-carbonitrile, commonly known as 4-cyanothiazole, is a stable, solid organic compound. Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 1452-15-9 | [1] |
| Molecular Formula | C4H2N2S | [1] |
| Molecular Weight | 110.14 g/mol | [1] |
| Appearance | White to pale yellow solid | |
| Melting Point | 60-61 °C | |
| Boiling Point | 235.3 °C at 760 mmHg | |
| Density | 1.33 g/cm³ | |
| Synonyms | This compound, Thiazole-4-carbonitrile | [1] |
Synthesis and Purification Protocols
The synthesis of 1,3-thiazole-4-carbonitrile can be achieved through several routes. Below are two detailed experimental protocols for its preparation.
Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioformamide
This method provides a one-step synthesis to the this compound core.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve β,β-dichloro-α-amino-acrylonitrile (1 equivalent) and thioformamide (1.1 equivalents) in a polar organic solvent such as acetonitrile.
-
Catalyst Addition: Add an acidic catalyst, for instance, a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 90°C. The optimal temperature should be determined by reaction monitoring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 to 10 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,3-thiazole-4-carbonitrile.
Purification by Sublimation
For obtaining high-purity 1,3-thiazole-4-carbonitrile, sublimation is an effective method.[3]
Experimental Protocol:
-
Apparatus Setup: Place the crude or semi-purified 1,3-thiazole-4-carbonitrile in a sublimation apparatus.
-
Conditions: Heat the apparatus on a hot plate to a temperature just below the melting point of the compound (around 55-60 °C) under atmospheric or reduced pressure.
-
Collection: The purified compound will sublime and deposit as colorless crystals on the cold finger or the upper, cooler surfaces of the apparatus.
-
Recovery: Carefully scrape the crystalline product from the collection surface. This method yields a product with high purity.
Role in Drug Development and Signaling Pathways
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological targets of 1,3-thiazole-4-carbonitrile are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been shown to modulate several key signaling pathways implicated in cancer.
Thiazole derivatives have been identified as inhibitors of crucial enzymes and proteins within oncogenic signaling cascades. These include the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibition of these pathways can lead to the suppression of tumor cell proliferation, survival, and metastasis.
References
4-Cyanothiazole: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional medical advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.
Introduction
4-Cyanothiazole, also known as thiazole-4-carbonitrile, is a heterocyclic organic compound with the molecular formula C4H2N2S. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiparasitic agent Thiabendazole.[1] Its utility in drug development underscores the importance of a thorough understanding of its safety profile and potential hazards to ensure the protection of researchers and laboratory personnel. This guide provides an in-depth overview of the known safety information, toxicological data, and handling precautions for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[1]
GHS Classification
The GHS classification for this compound is consistently reported across various sources.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Hazard Pictograms and Signal Word
Toxicological Properties
While the GHS classification indicates the hazardous nature of this compound, publicly available quantitative toxicological data is limited. Many Safety Data Sheets (SDS) report "no data available" for specific endpoints such as LD50 and LC50 values.[3] The hazard classifications are likely derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) or from expert judgment based on the chemical structure and properties of related nitrile and thiazole compounds.
Acute Toxicity
This compound is classified as harmful by oral, dermal, and inhalation routes of exposure.[1] Symptoms of exposure may include irritation of the mouth, throat, and respiratory tract.[4]
Quantitative Data:
| Endpoint | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | No data available | - | Oral | [3] |
| LD50 (Lethal Dose, 50%) | No data available | - | Dermal | [3] |
| LC50 (Lethal Concentration, 50%) | No data available | - | Inhalation | [3] |
Skin Irritation
The GHS classification indicates that this compound is a skin irritant (Category 2).[1] This classification is based on the potential to cause reversible inflammatory changes to the skin.
However, it is important to note that a study conducted according to OECD Test Guideline 404 on a substance believed to be this compound concluded that it was not a skin irritant under the experimental conditions. The study observed no erythema or edema on the skin of rabbits after a 4-hour semi-occlusive application. This discrepancy highlights the need for careful evaluation of all available data.
Eye Irritation
This compound is classified as causing serious eye irritation (Category 2A).[1] This suggests that contact with the eyes can cause significant, but reversible, damage.
Respiratory Irritation
The compound is also classified as a respiratory irritant (Category 3), indicating that inhalation may cause irritation to the respiratory tract.[1]
Other Toxicological Endpoints
There is currently no publicly available data on the following toxicological endpoints for this compound:[3]
-
Respiratory or skin sensitization
-
Germ cell mutagenicity
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity (repeated exposure)
-
Aspiration hazard
Experimental Protocols
Detailed experimental protocols for assessing the key hazards of this compound are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test Animal: Healthy young adult albino rabbit.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 g amount of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin. The application site is covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing is left in place for 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.
-
Classification: The classification as an irritant or non-irritant is based on the mean scores for erythema and edema over the observation period.
Experimental Workflow for Acute Dermal Irritation Study
Caption: Workflow for an acute dermal irritation study based on OECD Guideline 404.
Potential Metabolic Pathways and Mechanism of Toxicity
There are no specific studies on the metabolic pathways of this compound. However, based on studies of other thiazole-containing drugs, a hypothetical metabolic pathway can be proposed.[5][6][7] The thiazole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.
Potential metabolic transformations could include:
-
Epoxidation: Formation of a reactive thiazole epoxide.
-
S-oxidation: Oxidation of the sulfur atom to form a sulfoxide or sulfone.
-
N-oxidation: Oxidation of the nitrogen atom.
-
Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.[8]
The formation of reactive metabolites, such as epoxides, is a potential mechanism of toxicity, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[5][6][7]
Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound leading to potential reactive metabolites.
Reactivity and Hazardous Decomposition
Detailed studies on the reactivity and hazardous decomposition products of this compound are not widely available. However, general chemical principles for nitriles and thiazoles apply.
-
Reactivity: The nitrile group can undergo hydrolysis in the presence of strong acids or bases to form a carboxylic acid.[8] It can also be reduced to an amine.
-
Stability: The compound is generally stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider impervious clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[3]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust or vapors.[3]
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[3]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal
-
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.
-
It should be treated as hazardous waste and disposed of by a licensed waste disposal company.[3]
Conclusion
This compound is a valuable chemical intermediate with a clear hazard profile that necessitates careful handling. It is classified as acutely toxic via oral, dermal, and inhalation routes, and is an irritant to the skin, eyes, and respiratory system. While quantitative toxicological data is scarce, the available GHS classifications provide a strong basis for implementing robust safety measures. Further research into its metabolic fate and potential for long-term toxicity (mutagenicity, carcinogenicity, reproductive toxicity) would provide a more complete understanding of its safety profile. All personnel handling this compound should be thoroughly trained on its hazards and the appropriate safety precautions to minimize exposure and ensure a safe working environment.
References
- 1. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
Commercial Availability and Synthetic Routes for 4-Cyanothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers of 4-Cyanothiazole, a crucial intermediate in pharmaceutical synthesis. Additionally, it outlines a detailed experimental protocol for its laboratory-scale synthesis, empowering researchers with the necessary information for procurement and in-house production.
Commercial Suppliers of this compound
The availability of this compound from various commercial suppliers is critical for research and development activities. A summary of prominent suppliers, along with their offered quantities, purity levels, and pricing, is presented in Table 1. This data facilitates a comparative analysis for informed purchasing decisions.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Quantity | Price (USD) |
| SynQuest Laboratories | 95% | 250 mg | $264.00 |
| SynQuest Laboratories | 95% | 1 g | $784.00 |
| Matrix Scientific | 95+% | 250 mg | $324.00 |
| Matrix Scientific | 95+% | 1 g | $700.00 |
| Matrix Scientific | 95+% | 5 g | $1750.00 |
| TRC | Not Specified | 50 mg | $60.00 |
| TRC | Not Specified | 100 mg | $95.00 |
| Crysdot | 97% | 5 g | $350.00 |
| Crysdot | 97% | 10 g | $629.00 |
| SynChem | 95% | 1 g | $350.00 |
| Ark Pharm | 97% | 5 g | $421.00 |
| ChemScene LLC (via Sigma-Aldrich) | 97% | 100 mg | $10.00 |
| ChemScene LLC (via Sigma-Aldrich) | 97% | 250 mg | $16.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Experimental Protocol for the Synthesis of this compound
For research groups preferring in-house synthesis, a reliable protocol is indispensable. The following procedure is adapted from established synthetic methods and provides a clear pathway to obtain this compound.[1]
Synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile[1]
This method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioacetamide
-
p-toluenesulfonic acid monohydrate
-
Acetonitrile
-
Hexane
-
Activated carbon
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Sintered glass funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3.0 g (0.02 mole) of β,β-dichloro-α-aminoacrylonitrile, 3.30 g (0.04 mole) of thioacetamide, and 0.23 g (0.0011 mole) of p-toluenesulfonic acid monohydrate.[1]
-
Add 100 ml of acetonitrile to the flask.
-
Attach a condenser to the flask and heat the reaction mixture to 70°C with stirring for 5 hours.[1]
-
After the heating period, cool the reaction solution to room temperature.
-
Decolorize the solution with activated carbon and filter it through a sintered glass funnel.[1]
-
Concentrate the clear yellow filtrate using a rotary evaporator.
-
Recrystallize the resulting residue from hexane to yield this compound as white crystals. The melting point of the purified product is expected to be in the range of 55-61°C.[1][2]
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a chemical compound like this compound involves several key steps. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for the selection of a commercial supplier for this compound.
This guide provides a foundational understanding for sourcing and synthesizing this compound. Researchers are encouraged to consult the original source materials for further details and to ensure safe laboratory practices.
References
Methodological & Application
Application Note: Synthesis of 4-Cyanothiazole from Thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-cyanothiazole, a valuable intermediate in pharmaceutical and materials science, through the dehydration of thiazole-4-carboxamide. The described method utilizes cyanuric chloride in N,N-dimethylformamide (DMF), a mild and efficient reagent system for the conversion of primary amides to nitriles. This protocol offers high yields and straightforward purification, making it suitable for laboratory-scale synthesis.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its preparation from readily available starting materials is of significant interest to the scientific community. The dehydration of the corresponding carboxamide, thiazole-4-carboxamide, represents a direct and efficient synthetic route. This application note details a robust protocol for this transformation, adapted from established methods for the dehydration of aromatic and heterocyclic amides.[1][2][3]
Reaction Scheme
The synthesis of this compound from thiazole-4-carboxamide proceeds via a dehydration reaction, as illustrated in the following scheme:
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from thiazole-4-carboxamide. The expected yield is based on analogous reactions reported in the literature for the dehydration of heterocyclic amides using cyanuric chloride.[3]
| Parameter | Value | Reference |
| Starting Material | Thiazole-4-carboxamide | [4] |
| Molecular Weight | 128.15 g/mol | [4] |
| Product | This compound | [5] |
| Molecular Weight | 110.14 g/mol | [5] |
| Reagents | Cyanuric Chloride, DMF | [6] |
| Reaction Time | 3-4 hours | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Expected Yield | 90-99% | [3] |
| Purification Method | Column Chromatography | [6] |
Experimental Protocol
This protocol is adapted from a general and high-yielding procedure for the dehydration of amides using cyanuric chloride.[3][6]
Materials:
-
Thiazole-4-carboxamide
-
Cyanuric Chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-4-carboxamide (1.0 eq) in anhydrous DMF (approximately 0.2 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add cyanuric chloride (0.7 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from thiazole-4-carboxamide.
Caption: Experimental workflow for the synthesis of this compound.
Dehydration Mechanism Pathway
The dehydration of thiazole-4-carboxamide to this compound using cyanuric chloride proceeds through the activation of the amide carbonyl group.
Caption: Proposed mechanism for the dehydration of thiazole-4-carboxamide.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from thiazole-4-carboxamide. The use of cyanuric chloride as a dehydrating agent offers mild reaction conditions and high yields, making this procedure a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Dehydration Reaction of an Amide by Using Cyanuric Chloride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols: One-Step Synthesis of 4-Cyanothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanothiazoles are valuable intermediates in medicinal chemistry and drug development, notably serving as precursors for the synthesis of anthelmintic and antifungal agents like Thiabendazole.[1] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document outlines a robust one-step method for the preparation of 4-cyanothiazoles, providing detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.
Principle of the Method
The primary one-step synthesis detailed herein involves the acid-catalyzed condensation of a thioamide with β,β-dichloro-α-amino-acrylonitrile.[1] This method offers a direct and efficient route to a variety of 2-substituted-4-cyanothiazoles. The reaction proceeds readily in a polar organic solvent, providing a streamlined alternative to more complex synthetic pathways.[1]
Reaction Pathway
The synthesis follows a cyclocondensation mechanism where the thioamide reacts with β,β-dichloro-α-amino-acrylonitrile in the presence of an acid catalyst to form the thiazole ring.
Caption: General reaction scheme for the one-step synthesis of 4-cyanothiazoles.
Experimental Protocols
Materials and Equipment:
-
β,β-dichloro-α-amino-acrylonitrile
-
Appropriate thioamide (e.g., thioacetamide, thiobenzamide)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, hydrochloric acid, sulfuric acid)
-
Polar organic solvent (e.g., acetonitrile, acetone)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Recrystallization solvent (e.g., hexane)
Protocol 1: Synthesis of 2-Methyl-4-cyanothiazole
This protocol is adapted from the procedure described in US Patent 4,010,173A.[1]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine β,β-dichloro-α-amino-acrylonitrile (3.0 g, 0.02 mole), thioacetamide (3.30 g, 0.04 mole), and p-toluenesulfonic acid monohydrate (0.23 g, 0.0011 mole) in 100 ml of acetonitrile.[1]
-
Reaction: Heat the reaction mixture to 70°C with continuous stirring for 5 hours.[1]
-
Work-up: After the heating period, cool the reaction solution to room temperature.
-
Purification: Filter the cooled solution through a sintered glass funnel to obtain a clear yellow solution. Remove the solvent under reduced pressure using a rotary evaporator. Recrystallize the resulting residue from hexane to yield 2-methyl-4-cyanothiazole as white crystals.[1]
Protocol 2: Synthesis of 4-Cyanothiazole (Unsubstituted at C2)
This protocol is a general procedure adapted from US Patent 4,010,173A.[1]
-
Reaction Setup: Charge a round-bottom flask with β,β-dichloro-α-amino-acrylonitrile, thioformamide, and an acidic catalyst in a polar organic solvent such as acetone or acetonitrile.[1]
-
Reaction: Heat the mixture at a temperature between 45°C and 90°C for a period of 1 to 10 hours, with a preferred duration of 2 to 7 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture. Filter the solution and remove the solvent in vacuo. The crude product can then be purified by recrystallization from an appropriate solvent like hexane to yield this compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the one-step synthesis of 4-cyanothiazoles.
Caption: A typical experimental workflow for the synthesis and purification of 4-cyanothiazoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-substituted-4-cyanothiazoles based on the described one-step method.[1]
| Product (2-Substituent) | Thioamide Reactant | Catalyst | Solvent | Temp. (°C) | Time (h) | Melting Point (°C) |
| H | Thioformamide | p-TsOH | Acetonitrile | 70 | 5 | 55-56 |
| Methyl | Thioacetamide | p-TsOH | Acetonitrile | 70 | 5 | - |
| Phenyl | Thiobenzamide | p-TsOH | Acetonitrile | 70 | 5 | - |
| 2'-Methylphenyl | 2-Methylthiobenzamide | p-TsOH | Acetonitrile | 70 | 5 | - |
| 3'-Methylphenyl | 3-Methylthiobenzamide | p-TsOH | Acetonitrile | 70 | 5 | - |
| 4'-Methylphenyl | 4-Methylthiobenzamide | p-TsOH | Acetonitrile | 70 | 5 | - |
Alternative One-Pot Method: Modified Gewald Reaction
While the primary protocol is highly effective, it is worth noting that variations of the Gewald reaction, a multicomponent reaction, can also yield thiazole structures in a single pot. Typically, the Gewald reaction produces 2-aminothiophenes. However, by using a nitrile precursor with an alkyl or aryl substituent on the α-carbon, the reaction pathway can be shifted to selectively form a thiazole ring.[2] This method involves the condensation of a nitrile, an aldehyde precursor (like 1,4-dithiane-2,5-diol), and a base.[2] Although not explicitly demonstrated for 4-cyanothiazoles, this approach presents a potential alternative for the synthesis of substituted thiazole cores.
Troubleshooting and Safety
-
Safety: β,β-dichloro-α-amino-acrylonitrile and thioamides should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acetonitrile is flammable and toxic.
-
Low Yield: Ensure all reagents are pure and dry. The reaction temperature and time may need optimization for different substrates. The efficiency of stirring can also impact the reaction rate.
-
Purification Issues: If the product does not crystallize easily, column chromatography may be required for purification. The choice of solvent for recrystallization is critical and may need to be screened.
Conclusion
The one-step synthesis of 4-cyanothiazoles from β,β-dichloro-α-amino-acrylonitrile and thioamides provides a direct and efficient route to this important class of heterocyclic compounds.[1] The protocols and data presented here offer a solid foundation for researchers to produce these valuable intermediates for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Thiabendazole from 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Thiabendazole, a broad-spectrum anthelmintic and fungicide, utilizing 4-cyanothiazole as a key intermediate. The described methodology is based on an acid-catalyzed condensation reaction, offering a straightforward and efficient route to this pharmaceutically important compound.
Introduction
Thiabendazole, chemically known as 2-(4-thiazolyl)-1H-benzimidazole, is a well-established therapeutic agent. Its synthesis often involves the reaction of a thiazole derivative with o-phenylenediamine. The use of this compound as the thiazole precursor presents an effective and scalable method for the production of Thiabendazole. This approach relies on the acid-catalyzed condensation of this compound with o-phenylenediamine, which proceeds under controlled pH and temperature conditions to yield the desired product.[1][2][3]
Reaction Principle
The core of this synthetic route is the acid-catalyzed condensation reaction between o-phenylenediamine and this compound. The reaction is typically carried out in an aqueous medium or a mixture of water with a miscible co-solvent.[1][2] Maintaining the pH of the reaction mixture within a specific range is crucial for the reaction to proceed efficiently, as ammonia is liberated as a by-product, which can increase the pH and slow down or halt the reaction.[1]
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of Thiabendazole from this compound, adapted from established procedures.[1]
Materials and Reagents
-
o-Phenylenediamine
-
This compound[4]
-
Concentrated Hydrochloric Acid (38%)
-
Deionized Water
-
Ascorbic Acid (optional, as an antioxidant)
-
Ethylenediaminetetraacetic acid (EDTA) (optional, as a chelating agent)
Equipment
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and pH probe
-
Heating mantle
-
Apparatus for vacuum filtration (e.g., Büchner funnel)
-
Vacuum oven
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Gas Chromatography (GC) system for reaction monitoring
Procedure
-
Reaction Setup: In a suitable reaction flask, combine o-phenylenediamine, deionized water, and optionally, small amounts of ascorbic acid and EDTA.
-
pH Adjustment: While stirring, adjust the pH of the mixture to the desired level (e.g., 3.5) by the dropwise addition of concentrated hydrochloric acid.
-
Addition of this compound: Once the desired pH is reached, add this compound to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 103-104°C) with continuous stirring.[1]
-
pH Monitoring and Control: Throughout the reaction, monitor the pH and maintain it within a narrow range (e.g., ±0.2) of the initial setpoint by periodically adding concentrated hydrochloric acid. This is necessary to neutralize the ammonia produced during the reaction.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) until the peaks corresponding to the starting materials (o-phenylenediamine and this compound) are negligible.[1]
-
Product Isolation: Upon completion, cool the reaction mixture to approximately 50°C. Dilute the mixture with deionized water to facilitate filtration.
-
Filtration and Washing: Collect the precipitated Thiabendazole by vacuum filtration. Wash the solid product multiple times with deionized water to remove any remaining impurities.
-
Drying: Dry the washed product in a vacuum oven at 80-90°C overnight to obtain the final Thiabendazole product.[1]
Data Presentation
The following table summarizes the effect of pH on the reaction time, yield, and purity of Thiabendazole, based on experimental data.[1]
| pH | Reaction Time (hours) | HCl Mole Ratio (OPD:HCl) | Yield (%) | Purity (HPLC % area) |
| 3.5 | 5.5 | 1:1 | 89.3 | 98.77 |
| 4.0 | 2.5 | 1:0.96 | 88.7 | 98.36 |
| 5.5 | 3.5 | 1:0.94 | 91.1 | 98.06 |
OPD: o-Phenylenediamine
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of Thiabendazole from o-phenylenediamine and this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Thiabendazole.
References
- 1. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. KR20050057774A - Preparation method of thiabendazole - Google Patents [patents.google.com]
- 4. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Cyanothiazole: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol Guide for Researchers and Drug Development Professionals
Introduction:
4-Cyanothiazole is a valuable and versatile heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive nitrile group and an aromatic thiazole ring allows for a diverse range of chemical transformations, leading to the synthesis of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including benzimidazoles, aminopyrimidines, and tetrazoles. Furthermore, it outlines standard protocols for evaluating their anticancer and antiviral activities.
I. Synthesis of Heterocyclic Compounds from this compound
The nitrile functionality of this compound serves as a key handle for constructing various heterocyclic systems. The following sections detail the synthesis of prominent classes of compounds.
Synthesis of 2-(Thiazol-4-yl)benzimidazoles (e.g., Thiabendazole)
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. Thiabendazole, a well-known anthelmintic drug, is a prime example of a bioactive molecule synthesized from this compound.[1][2]
Reaction Scheme:
Caption: Synthetic pathway for 2-(Thiazol-4-yl)benzimidazole.
Experimental Protocol: Synthesis of 2-(Thiazol-4-yl)benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of water and a miscible co-solvent (e.g., methanol or ethanol).[3]
-
Acidification: Adjust the pH of the solution to approximately 3.5 by the dropwise addition of an acid catalyst, such as hydrochloric acid.[1]
-
Addition of this compound: To the stirred solution, add this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-105°C) and maintain for 3 to 6 hours.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, neutralize the solution with a base (e.g., sodium bicarbonate solution) to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(thiazol-4-yl)benzimidazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | o-Phenylenediamine | 2-(Thiazol-4-yl)benzimidazole | HCl | Water/Methanol | Reflux (80-105) | 3-6 | ~85 | [1][3] |
Synthesis of 2-Amino-4-(thiazol-4-yl)pyrimidines
Aminopyrimidines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antiviral and anticancer properties. The reaction of a nitrile with guanidine is a common method for their synthesis.
Reaction Scheme:
References
Application Notes & Protocols: Reaction Mechanisms for the Synthesis of 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanothiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its importance is highlighted by its role as a key intermediate in the synthesis of pharmaceuticals such as the broad-spectrum anthelmintic and fungicide, Thiabendazole.[1][2] The synthesis of this scaffold can be achieved through several distinct reaction pathways, each with unique advantages concerning starting material availability, reaction conditions, and scalability. This document provides a detailed overview of the primary synthetic routes to this compound, including their reaction mechanisms, experimental protocols, and comparative data.
Synthesis from β,β-Dichloro-α-amino-acrylonitrile
A direct and efficient one-step method for preparing 4-cyanothiazoles involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acid catalyst.[1] This method is particularly valuable as it assembles the thiazole ring with the desired cyano group in a single transformation.
Reaction Mechanism
The reaction proceeds through a condensation and cyclization pathway. The thioformamide acts as the sulfur and N-C2 source, while the dichlorinated acrylonitrile provides the C4-C5 and cyano group backbone of the thiazole ring.
Caption: Logical flow for the synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile.
Experimental Protocol
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide (or substituted thioformamide)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)
-
Polar organic solvent (e.g., acetone or acetonitrile)
Procedure: [1]
-
In a suitable reaction vessel, dissolve β,β-dichloro-α-amino-acrylonitrile and the thioformamide in a polar organic solvent such as acetone or acetonitrile.
-
Add the acidic catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 45°C and 90°C.
-
Maintain the temperature and stir for a period of 1 to 10 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by standard workup procedures, which may include solvent evaporation, extraction, and purification by crystallization or column chromatography.
Synthesis via Dehydration of Thiazole-4-carboxamide
Another common route to nitriles is the dehydration of the corresponding primary amide. This method is applicable to the synthesis of this compound, starting from thiazole-4-carboxamide.
Reaction Mechanism
This reaction involves the elimination of a molecule of water from the primary amide group, facilitated by a dehydrating agent or by thermal means, often with a catalyst or promoter. A patented method utilizes high-temperature ammonia gas.[3]
Caption: Experimental workflow for the dehydration of thiazole-4-carboxamide.
Experimental Protocol
Materials: [3]
-
Thiazole-4-carboxamide
-
Ammonia gas (chemically pure or waste ammonia)
Procedure: [3]
-
Charge a 1 L open reactor with 500 g of thiazole-4-carboxamide.
-
Begin stirring at approximately 600 r/min.
-
Introduce a continuous flow of ammonia gas from the bottom of the reactor at a controlled rate (e.g., 100 g/min for pure ammonia).
-
Heat the reactor to the desired reaction temperature (TA) and maintain for the required reaction time (TC).
-
After the reaction period, stop the flow of ammonia and cool the reactor.
-
The resulting product can be characterized directly. The reported purity of the intermediate amide is typically higher than 99%.
Synthesis via Catalytic Ammoxidation of 4-Methylthiazole
For industrial-scale production, the vapor-phase catalytic ammoxidation of 4-methylthiazole is an established method.[2][4] This process converts the methyl group directly to a nitrile group in the presence of ammonia and oxygen (from air) over a solid-state catalyst.
Reaction Mechanism
The mechanism is complex and occurs on the surface of a heterogeneous catalyst. It involves the activation of C-H bonds of the methyl group and the incorporation of nitrogen from ammonia to form the nitrile.
Caption: Process flow for the catalytic ammoxidation of 4-methylthiazole.
Experimental Protocol
Materials & Equipment: [4]
-
4-Methylthiazole
-
Ammonia
-
Air
-
Fixed-bed flow reactor
-
Solid catalyst (e.g., a mixed oxide catalyst of Mn:Cr:Mo)
Procedure: [4]
-
Pack the reactor with the prepared catalyst (e.g., 16-30 mesh material).
-
Preheat the reactor to the target temperature (e.g., 442°C).
-
Introduce a gaseous feed stream consisting of 4-methylthiazole, ammonia, and air into the reactor.
-
Adjust the flow rates to achieve the desired contact time (e.g., 0.27 g of catalyst-seconds per ml of reaction stream).
-
The product stream exiting the reactor is cooled and condensed.
-
Separate and purify this compound from byproducts (such as unreacted starting material, thiazole, and combustion products) using methods like distillation.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide.[5][6] To produce this compound via this route, appropriately substituted starting materials are required, such as an α-halo-β-ketonitrile and thioformamide.
Reaction Mechanism
The mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone (Sₙ2 reaction), forming an intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic thiazole ring.
Caption: General mechanism of the Hantzsch synthesis adapted for this compound.
General Experimental Protocol
Materials: [5]
-
α-haloketone derivative (e.g., 2-bromo-3-oxopropanenitrile)
-
Thioamide (e.g., thioformamide)
-
Solvent (e.g., methanol, ethanol)
-
Base (optional, e.g., Na₂CO₃ for workup)
Procedure: [5]
-
In a reaction vial, combine the α-haloketone (1.0 eq) and the thioamide (1.5 eq).
-
Add a suitable solvent, such as methanol or ethanol, and a stir bar.
-
Heat the mixture with stirring (e.g., to 100°C) for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the solution to room temperature.
-
Pour the reaction contents into a beaker containing an aqueous solution of a weak base (e.g., 5% Na₂CO₃) to neutralize any generated acid and precipitate the product.
-
Filter the mixture through a Büchner funnel, wash the filter cake with water, and air dry the solid product.
Comparative Data Summary
The choice of synthetic route often depends on factors like scale, desired purity, and available starting materials. The table below summarizes key quantitative data for the described methods.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time | Yield/Conversion | Selectivity (%) | Reference |
| Dichloro-acrylonitrile Route | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | Acidic (HCl, H₂SO₄, p-TsOH) | Acetone, Acetonitrile | 45 - 90 | 1 - 10 h | Good (not specified) | High | [1] |
| Amide Dehydration | Thiazole-4-carboxamide | Ammonia (gas) | None (neat) | Not specified | Not specified | >99% Purity | High | [3] |
| Catalytic Ammoxidation | 4-Methylthiazole, NH₃, Air | Mn:Cr:Mo oxides | None (vapor phase) | 442 | Continuous | 39% Conversion | 74 | [4] |
| Hantzsch Synthesis | α-haloketone, Thioamide | None or Base | Methanol, Ethanol | Reflux | 0.5 - 2 h | Generally high (70-90%) | High | [5][7] |
References
- 1. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 2. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1452-15-9 [chemicalbook.com]
- 4. US4363751A - Catalyst for the preparation of this compound and process for preparing the catalyst - Google Patents [patents.google.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
Applications of 4-Cyanothiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-cyanothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in the fields of virology, oncology, and neuroprotection. The cyano group at the 4-position of the thiazole ring often plays a crucial role in the interaction with biological targets, contributing to the potency and selectivity of these compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the diverse applications of this compound derivatives.
I. Antiviral Applications
This compound derivatives have emerged as promising inhibitors of various viruses, notably alphaviruses like Chikungunya virus (CHIKV). These compounds often target viral replication processes, offering potential therapeutic avenues for viral infections with limited treatment options.
Featured Compound: N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
This compound has been identified as a potent inhibitor of Chikungunya virus replication, demonstrating significant antiviral activity with improved metabolic stability compared to its predecessors.
Table 1: Antiviral Activity of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide against Chikungunya Virus
| Compound | Target Virus | Assay | EC₅₀ (µM) | EC₉₀ (µM) | Viral Titer Reduction (VTR) at 10 µM (log₁₀) | Cytotoxicity (CC₅₀, µM) in NHDF cells |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya Virus (CHIKV) | Cell-based | Not Reported | 0.45 | 8.7 | > 100 |
Experimental Protocols
A detailed, step-by-step synthesis protocol for this class of compounds typically involves the coupling of a substituted 2-aminothiazole core with a relevant carboxylic acid. While the exact proprietary synthesis method may not be publicly available, a general representative synthesis can be outlined as follows:
-
Synthesis of the 2-aminothiazole intermediate: Reacting a substituted phenacyl bromide with thiourea to form the aminothiazole ring.
-
Coupling Reaction: The synthesized aminothiazole is then coupled with 2-(methylthio)nicotinic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Purification: The final product is purified using column chromatography on silica gel.
This assay evaluates the ability of a compound to inhibit CHIKV-induced cell death.
-
Cell Culture: Plate HuH-7 cells in a 96-well plate and incubate until they form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Infect the HuH-7 cells with CHIKV at a specific multiplicity of infection (MOI). Immediately after infection, add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for viral cytopathic effect (CPE) to become apparent in the untreated control wells (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a resazurin-based assay. Resazurin is reduced to the fluorescent resorufin by metabolically active cells.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
This assay specifically measures the inhibition of the translation of the viral subgenomic RNA, which encodes for the structural proteins.
-
Replicon System: Utilize a stable cell line containing a CHIKV replicon. This replicon is a self-replicating RNA that contains the viral non-structural proteins and a reporter gene (e.g., luciferase or GFP) under the control of the subgenomic promoter.
-
Compound Treatment: Treat the replicon-containing cells with various concentrations of the test compound.
-
Reporter Gene Measurement: After a suitable incubation period, measure the expression of the reporter gene. For luciferase, this involves cell lysis and addition of a luciferase substrate, followed by measurement of luminescence.
-
Data Analysis: A decrease in reporter gene expression indicates inhibition of subgenomic RNA translation or an upstream step in viral replication.
Signaling Pathway and Experimental Workflow
The mechanism of action for this class of antiviral compounds involves the inhibition of viral replication, specifically targeting the translation of subgenomic viral RNA. This prevents the synthesis of viral structural proteins, thereby halting the assembly of new virus particles.
Caption: General workflow for the synthesis and antiviral testing of this compound derivatives.
II. Anticancer Applications
Derivatives of this compound have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase II.
Featured Compound: 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile
This complex heterocyclic compound, which contains a this compound-related moiety, has been investigated for its antiproliferative activity and its ability to inhibit topoisomerase II.
Table 2: Anticancer Activity of a Pyrano[2,3-d]thiazole Derivative
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver Cancer) | MTT | 14.05 |
| MCF-7 (Breast Cancer) | MTT | 17.77 | |
| Hela (Cervical Cancer) | MTT | 29.65 | |
| HCT-116 (Colon Cancer) | MTT | 32.68 | |
| Doxorubicin (Control) | HepG-2 | MTT | 4.50 |
| MCF-7 | MTT | 4.17 |
Experimental Protocols
The synthesis of this class of compounds is typically achieved through a multi-component reaction.[1] A representative approach is as follows:
-
A mixture of N-aminophthalimide, 4-nitrobenzaldehyde, and 2-cyanomethylene-1,3-thiazolidin-4-one is refluxed in an appropriate solvent such as ethanol in the presence of a catalytic amount of a base like piperidine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and recrystallized to afford the pure product.
This colorimetric assay is a standard method for assessing cell viability and proliferation.[2][3][4][5]
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.[6][7][8][9][10]
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, ATP, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated kDNA (minicircles) will migrate into the gel, while the catenated network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.
Signaling Pathway
The anticancer activity of this compound is attributed to its ability to inhibit topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerase II, the compound leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Caption: Inhibition of Topoisomerase II by a this compound derivative, leading to apoptosis.
III. Neuroprotective Applications
Certain this compound derivatives, particularly thiazole sulfonamides, have demonstrated neuroprotective effects in in vitro models of neurodegeneration, such as Parkinson's disease. These compounds can mitigate neuronal damage induced by oxidative stress and neurotoxins.
Featured Compounds: Neuroprotective Thiazole Sulfonamides
A series of thiazole sulfonamides have been synthesized and evaluated for their ability to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced damage, a common in vitro model for Parkinson's disease.
Table 3: Neuroprotective Effects of Thiazole Sulfonamides in a 6-OHDA-induced Parkinson's Disease Model
| Compound Class | Cell Line | Neurotoxin | Key Protective Effects |
| Thiazole Sulfonamides | SH-SY5Y (human neuroblastoma) | 6-hydroxydopamine (6-OHDA) | - Increased cell viability- Reduced lactate dehydrogenase (LDH) leakage- Attenuated intracellular oxidative stress- Maintained SIRT1 activity |
Experimental Protocols
These compounds are generally synthesized via N-sulfonylation of a 2-aminothiazole precursor.[11][12]
-
Reaction Setup: 2-aminothiazole is reacted with a corresponding benzenesulfonyl chloride in the presence of a base, such as sodium carbonate or pyridine, in a suitable solvent like dichloromethane or aqueous sodium acetate solution.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
This model mimics the conditions of ischemic stroke in a cell culture setting.[13][14][15][16][17]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) to a desired confluency.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂, 5% CO₂).
-
Compound Treatment: The neuroprotective compound can be added before, during, or after the OGD period to assess its protective effects.
-
Reoxygenation: After the desired OGD duration, return the cells to normal culture medium and a normoxic incubator.
-
Assessment of Neuroprotection: Evaluate cell viability (e.g., using an MTT assay) and cell death (e.g., by measuring LDH release into the culture medium).
Sirtuin 1 (SIRT1) is a deacetylase involved in cellular stress resistance and longevity. Its activation is a potential neuroprotective mechanism.[18][19][20][21][22]
-
Cell Lysis: After treatment with the test compound and/or neurotoxin, lyse the cells to obtain a protein extract.
-
Fluorometric Assay: Use a commercial SIRT1 activity assay kit. The assay typically involves a fluorogenic acetylated peptide substrate.
-
Reaction: In a 96-well plate, combine the cell lysate, the substrate, and NAD⁺ (a necessary cofactor for SIRT1).
-
Signal Development: After incubation, add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. An increase in fluorescence indicates higher SIRT1 activity.
Signaling Pathway
The neuroprotective effects of these thiazole sulfonamides are linked to their ability to maintain the activity of SIRT1 in the face of neurotoxic insults. SIRT1 activation can lead to the deacetylation of various downstream targets, promoting cell survival and reducing oxidative stress.
Caption: Neuroprotective mechanism of thiazole sulfonamides via SIRT1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. topogen.com [topogen.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 14. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 15. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. 4.3. Cell-Free Assay on Isolated SIRT1 Enzyme [bio-protocol.org]
- 20. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 22. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Substituted-4-Cyanothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-substituted-4-cyanothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The protocols outlined below are based on established synthetic routes, offering reproducible methods for obtaining these valuable compounds.
Introduction
2-Substituted-4-cyanothiazoles are important scaffolds in the design of novel therapeutic agents. The cyano group at the 4-position can act as a versatile handle for further functionalization or as a key pharmacophoric element. The substituent at the 2-position can be varied to modulate the biological activity and physicochemical properties of the molecule. This document details two primary synthetic strategies for accessing this class of compounds.
Synthetic Protocols
Two main synthetic routes for the preparation of 2-substituted-4-cyanothiazoles are presented here:
-
Reaction of β,β-dichloro-α-amino-acrylonitrile with Thioamides: A direct and efficient one-step synthesis.[4]
-
Hantzsch Thistle Synthesis from α-Haloketones bearing a cyano group and Thioamides: A classic and versatile method for thiazole formation.[5][6][7]
Protocol 1: Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioamides[4]
This method provides a straightforward route to 2-substituted-4-cyanothiazoles through the reaction of β,β-dichloro-α-amino-acrylonitrile with a corresponding thioamide in the presence of an acidic catalyst.[4]
Experimental Protocol
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Substituted thioamide (e.g., thioacetamide for 2-methyl-4-cyanothiazole)
-
p-toluenesulfonic acid monohydrate (or another acidic catalyst like HCl or H₂SO₄)[4]
-
Acetonitrile (or acetone)[4]
-
Activated carbon
-
Hexane (for recrystallization)
Procedure for the Synthesis of 2-Methyl-4-cyanothiazole:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, add β,β-dichloro-α-amino-acrylonitrile (e.g., 3.0 g, 0.02 mol), thioacetamide (e.g., 3.30 g, 0.04 mol), and p-toluenesulfonic acid monohydrate (e.g., 0.23 g, 0.0011 mol).[4]
-
Add acetonitrile (e.g., 100 ml) to the flask.[4]
-
Heat the reaction mixture to 70°C with continuous stirring for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC) until the starting olefin is consumed. The solution will likely darken during the reaction.[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Decolorize the solution by adding activated carbon and stirring for a few minutes.
-
Filter the mixture to remove the activated carbon.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from hexane to obtain the pure 2-methyl-4-cyanothiazole.[4]
Data Summary
| Product | Starting Materials | Solvent | Catalyst | Temp. | Time | Yield | Ref. |
| 4-Cyanothiazole | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | Acetone | p-toluenesulfonic acid | Reflux | 3h | - | [4] |
| 2-Methyl-4-cyanothiazole | β,β-dichloro-α-amino-acrylonitrile, Thioacetamide | Acetonitrile | p-toluenesulfonic acid | 70°C | 5h | - | [4] |
Yields were not explicitly stated in the reference for all examples, but the method is described as effective.
Protocol 2: Hantzsch Thiazole Synthesis from α-Haloketones with a Cyano Group
The Hantzsch thiazole synthesis is a versatile method that can be adapted for the synthesis of 2-substituted-4-cyanothiazoles by using an α-haloketone that contains a cyano group. The general principle involves the condensation of an α-haloketone with a thioamide.[5][6][7]
General Experimental Protocol
Materials:
-
α-halo-α-cyano ketone (e.g., 2-bromo-3-oxobutanenitrile)
-
Substituted thioamide (e.g., thiourea, substituted thioureas, or other thioamides)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., sodium bicarbonate)[5]
Procedure:
-
Dissolve the α-halo-α-cyano ketone and the substituted thioamide in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
If the thioamide is used as a salt, a base may be added to liberate the free thioamide. For some reactions, a base like sodium bicarbonate is used to facilitate the reaction.[5]
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. The reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically diluted with water to precipitate the product.[5]
-
The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried.[5]
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., acetonitrile).[5]
Data Summary
| Product Class | Starting Materials | Solvent | Conditions | Yield | Ref. |
| 2-Amino-4-cyanothiazole derivatives | α-bromocarbonyl compounds, Thioamide | DMF | Room temp, 2-8h | 71-82% | [5] |
| 2-Aminothiazoles | 2-bromoacetophenones, 1-substituted-2-thioureas | Microreactor | 70°C | - | [7] |
Note: The yields are for a related synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, which follows a similar Hantzsch-type cyclization.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to 2-substituted-4-cyanothiazoles.
Experimental Workflow
Caption: General experimental workflow for thiazole synthesis.
Biological Relevance and Signaling Pathways
Thiazole derivatives are known to interact with various biological targets, leading to their observed pharmacological effects. For instance, some thiazole-based compounds have been shown to induce apoptosis in cancer cells and inhibit key enzymes in microbial pathogens.[8][9][10][11]
Potential Signaling Pathways in Cancer
Certain thiazole derivatives have been investigated as anticancer agents that can induce apoptosis. One potential mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation, such as the VEGFR-2 pathway.[10]
Caption: Potential mechanism of action for anticancer thiazoles.
Conclusion
The protocols described in this document provide reliable methods for the synthesis of 2-substituted-4-cyanothiazoles. These compounds are of significant interest to the drug discovery and development community due to their diverse biological activities. The provided experimental details and data summaries should facilitate the efficient preparation and further investigation of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 5. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs. Among thiazole-containing building blocks, 4-cyanothiazole serves as a versatile precursor for the synthesis of a diverse array of compounds with potent antimicrobial properties. The cyano group at the 4-position provides a key reactive handle for further molecular elaboration, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial compounds derived from this compound, intended to guide researchers in the discovery of new anti-infective agents.
Synthesis of Antimicrobial Thiazole Derivatives
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, it can be either a starting material or an intermediate in the synthesis of more complex antimicrobial agents. A general pathway for the synthesis of 2-substituted-4-cyanothiazoles is presented below.
General Synthesis Pathway for 2-Substituted-4-cyanothiazoles
Caption: General synthesis of 2-substituted-4-cyanothiazoles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound.[3]
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioacetamide
-
p-toluenesulfonic acid monohydrate
-
Acetonitrile
-
Hexane
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
In a round-bottom flask, combine β,β-dichloro-α-amino-acrylonitrile (0.02 mole), thioacetamide (0.04 mole), and p-toluenesulfonic acid monohydrate (0.0011 mole) in 100 ml of acetonitrile.[3]
-
Attach a condenser to the flask and heat the reaction mixture to 70°C for 5 hours.[3]
-
After the heating period, cool the reaction solution to room temperature.
-
Filter the solution through a sintered glass funnel to obtain a clear yellow solution.[3]
-
Concentrate the solution using a rotary evaporator.
-
Recrystallize the resulting residue from hexane to yield this compound as white crystals.[3]
Antimicrobial Activity of Thiazole Derivatives
Numerous studies have demonstrated the significant antimicrobial potential of various thiazole derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole compounds against a range of bacterial and fungal strains. While not all of these compounds are directly synthesized from this compound, they represent the broader class of thiazole-based antimicrobials and provide valuable SAR insights.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole-benzimidazole hybrids (5a-k) | Staphylococcus aureus | Not specified (Zone of inhibition) | [4] |
| Bacillus subtilis | Not specified (Zone of inhibition) | [4] | |
| Escherichia coli | Not specified (Zone of inhibition) | [4] | |
| Pseudomonas aeruginosa | Not specified (Zone of inhibition) | [4] | |
| Aspergillus niger | Not specified (Zone of inhibition) | [4] | |
| Candida albicans | Not specified (Zone of inhibition) | [4] | |
| 2-Aminothiazole derivatives (e.g., compound 21) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-4 | [5] |
| Trifluoromethoxy substituted aminothiazoles | MRSA | 2-16 | [5] |
| Catechol-derived thiazoles | MRSA | 3.12 | [2] |
| General Bacteria | ≤ 2 | [2] | |
| 4-Methylthiazole derivatives (3f) | Staphylococcus aureus | 15.63 | [6] |
| Escherichia coli | 62.50 | [6] | |
| Serratia marcescens | 62.50 | [6] | |
| Nitrothiazole derivatives | Anaerobic bacteria | Extremely low (not quantified) | [7] |
| Aerobic bacteria | Comparable to ampicillin and tetracycline | [7] | |
| Benzothiazolylthiazolidin-4-ones (Compound 18) | Pseudomonas aeruginosa (resistant strain) | 0.06 mg/mL | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, a standard technique in antimicrobial susceptibility testing.[8]
Protocol: Broth Microdilution Assay
Caption: Workflow for antimicrobial susceptibility testing.
Materials:
-
Synthesized thiazole derivatives
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
The precise mechanism of action for antimicrobial compounds derived from this compound is an active area of research. However, for the broader class of thiazole-containing antimicrobials, several mechanisms have been proposed. These include:
-
Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[9]
-
Inhibition of Cell Wall Synthesis: Thiazoles can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9]
-
Disruption of Cell Membrane Integrity: Certain thiazole compounds may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Fatty Acid Biosynthesis: The FabH enzyme, involved in bacterial fatty acid synthesis, has been identified as a potential target for some thiazole derivatives.[1]
Further studies, including enzymatic assays and molecular docking, are necessary to elucidate the specific mechanisms of action for novel this compound-based antimicrobial agents.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel antimicrobial compounds. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and evaluate new thiazole derivatives with the potential to combat the growing challenge of antimicrobial resistance. The continued exploration of the chemical space around the this compound scaffold is a promising avenue for the discovery of next-generation anti-infective therapies.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 3. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Experimental procedures for working with 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures, safety information, and application protocols for the versatile heterocyclic building block, 4-Cyanothiazole. The information is intended to facilitate its use in research and development, particularly in the synthesis of pharmaceutical intermediates and other bioactive molecules.
Compound Information
This compound is a five-membered aromatic heterocycle containing a nitrogen, a sulfur, and a nitrile functional group. Its unique electronic properties and reactive nitrile group make it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 1452-15-9 | [1] |
| Molecular Formula | C₄H₂N₂S | [1][2] |
| Molecular Weight | 110.14 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 60-61 °C | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [3] |
| Purity | Typically >97% |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From Thiazole-4-carboxamide
This protocol describes the dehydration of thiazole-4-carboxamide.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Thiazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles and what are its basic requirements?
A1: The most prevalent and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] The fundamental components for this synthesis are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1] The reaction is known for being high-yielding and relatively simple to perform.[3][4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I address them?
A2: Low yields in the Hantzsch synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, or incorrect stoichiometry.[5][6] To troubleshoot, first ensure the purity of your α-haloketone and thioamide, as impurities can interfere with the reaction.[5] Optimizing the reaction temperature is also crucial; many Hantzsch syntheses require heating to proceed efficiently.[1] Additionally, the choice of solvent can significantly impact the yield.[1] For a systematic approach to resolving low yield, refer to the troubleshooting guide below.
Q3: What are the typical side reactions in a Hantzsch thiazole synthesis and how can they be minimized?
A3: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6][7] The stability of the reactants and intermediates also influences the prevalence of side reactions.[6] Running the reaction under neutral or slightly basic conditions can help minimize the formation of these side products.[1] In multicomponent reactions, optimizing the order of reagent addition can also mitigate competing reactions.[1]
Q4: My thiazole product is not precipitating from the reaction mixture. What should I do?
A4: The thiazole product may sometimes be soluble in the reaction solvent, especially if it is in a salt form.[1] Neutralization with a weak base, such as a 5% aqueous sodium carbonate solution, can often induce the precipitation of the neutral product.[3][4] If the product remains an oil or does not crystallize, extraction with a suitable organic solvent followed by column chromatography may be necessary for isolation.[1]
Q5: What are the best practices for purifying thiazole derivatives?
A5: Common purification techniques for thiazole derivatives include recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the physical state of the crude product and the nature of the impurities. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For liquid or oily products, column chromatography or vacuum distillation are preferred methods.
Troubleshooting Guides
Low Product Yield
A systematic approach to troubleshooting low product yield is often the most effective. The following guide provides a logical workflow to identify and resolve common issues.
Caption: Troubleshooting logic for addressing low product yield.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield of a Model Hantzsch Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 25 | 10 | 0 | [8] |
| 2 | Water | Reflux | 5 | 65 | [8] |
| 3 | Ethanol | 25 | 10 | 10 | [8] |
| 4 | Ethanol | Reflux | 4 | 75 | [8] |
| 5 | Methanol | 25 | 10 | 15 | [8] |
| 6 | Methanol | Reflux | 4 | 80 | [8] |
| 7 | 1-Butanol | Reflux | 3 | 85 | [8] |
| 8 | 2-Propanol | Reflux | 3 | 82 | [8] |
| 9 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [8] |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW.SiO2 (15%) catalyst.[8]
Table 2: Effect of Catalyst Loading on Yield
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 0 | 10 | Trace | [8] |
| 2 | 5 | 5 | 60 | [8] |
| 3 | 10 | 4 | 75 | [8] |
| 4 | 15 | 2.5 | 88 | [8] |
| 5 | 20 | 2.5 | 88 | [8] |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol) in refluxing ethanol/water (1:1).[8]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch thiazole synthesis.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.[3]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives
This protocol describes an environmentally friendly synthesis using a reusable catalyst.[8]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)[8]
-
Ethanol/Water (1:1, v/v) (5 mL)
Procedure under Conventional Heating:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO₂ in a round-bottom flask.
-
Add the ethanol/water solvent mixture.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.[8] Monitor the reaction progress by TLC.
-
Upon completion, filter the hot solution to recover the catalyst.
-
Allow the filtrate to cool to room temperature.
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.
Procedure under Ultrasonic Irradiation:
-
Combine the reactants and catalyst in a suitable vessel as described above.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[8]
-
Monitor the reaction by TLC.
-
Isolate the product as described in the conventional heating method.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Common problems and solutions in Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1] A systematic approach is the best way to identify and solve the issue.[1]
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[1] If the reaction is sluggish at room temperature, try gradually increasing the heat while monitoring the progress with Thin Layer Chromatography (TLC).[2] Be aware that excessive heat can lead to the formation of side products.[2]
-
Reaction Time: It's possible the reaction has not run for a sufficient duration to reach completion.[1] Monitor the reaction over time to determine the optimal length.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield.[2] Ethanol and methanol are common solvents. Consider screening different solvents to find the best one for your specific substrates.[3]
-
-
Improper Workup Procedure:
-
Product Precipitation: The initial product may form as a soluble salt (e.g., a hydrobromide salt).[4] Neutralization with a mild base, such as an aqueous sodium carbonate solution, is often required to precipitate the neutral thiazole product.[4][5]
-
pH Control: During the workup, carefully control the pH. Incorrect pH during neutralization can lead to the hydrolysis of the product or other sensitive functional groups.[2]
-
Problem 2: Formation of Side Products or Impurities
Question: My final product is impure. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can compete with the main pathway, leading to impurities. The stability of reactants and reaction conditions, particularly pH, play a crucial role.
Possible Causes & Troubleshooting Steps:
-
Isomeric Byproducts: Under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts alongside the expected 2-aminothiazoles.[1][6]
-
Solution: Consider running the reaction under neutral or slightly basic conditions if your thioamide is stable under these conditions.[2]
-
-
Reactant Instability: Thioamides can be unstable in acidic environments, leading to decomposition and side product formation.[2]
-
Solution: If reactant instability is suspected, try adjusting the pH to be neutral or slightly basic.[2]
-
-
Competing Reactions: In multicomponent variations of the synthesis, side reactions between the different starting materials can occur.[2]
-
Solution: Optimizing the order in which you add the reagents can sometimes mitigate these competing pathways.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that produces a thiazole ring system through the condensation of an α-haloketone with a thioamide.[2][7] First described by Arthur Hantzsch in 1887, it is a widely used and reliable method due to the accessibility of its starting materials.[2][7]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack: The process begins with a nucleophilic (SN2) attack from the sulfur atom of the thioamide on the α-carbon of the haloketone.[2][4]
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2][5]
-
Dehydration: The final step is a dehydration event that leads to the formation of the stable, aromatic thiazole ring.[2]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[2][5] The synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[3]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch synthesis is known for providing high yields of the thiazole product, often with straightforward purification procedures.[2][4][5] However, optimizing reaction conditions is critical to maximize both yield and purity.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions
Optimizing reaction parameters can significantly improve outcomes. Microwave irradiation, for instance, has been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods.[8]
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | ~8 hours[8] | < 30 minutes[8] | Faster reaction rates[8] |
| Typical Yield | Lower yields[8] | 89–95%[8] | Higher product yields[8] |
| Purification | Often requires rigorous purification[8] | Pure products often obtained by simple filtration[8] | Simpler workup[8] |
Table 2: Optimization of a Three-Component Synthesis Model
The following data, adapted from a study on a one-pot synthesis, illustrates the impact of solvent and temperature on product yield.[3]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 100 | Moderate |
| 2 | Ethanol | 78 | Good |
| 3 | Methanol | 65 | Moderate |
| 4 | 1-Butanol | 118 | Good |
| 5 | Ethanol/Water (1:1) | 65 | Excellent (79-90%)[3] |
Experimental Protocols & Workflows
Standard Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[2][5]
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5] Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C) for approximately 30 minutes.[2][5]
-
Workup - Cooling: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[5]
-
Workup - Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][5] This neutralizes the hydrobromide salt of the product, causing the neutral thiazole to precipitate.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected solid (the filter cake) with water to remove any remaining salts.[4][5]
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.[5] Once dry, determine the mass of the product and calculate the percent yield.[5]
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
When faced with low product yield, a logical sequence of checks can help pinpoint the problem.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Cyanothiazole
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-Cyanothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying crude this compound?
A1: The primary purification techniques for crude this compound, a solid at room temperature, are recrystallization and column chromatography. Distillation can also be employed, particularly for related liquid derivatives, and may be adapted for this compound under vacuum.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: For instance, in syntheses from β,β-dichloro-α-amino-acrylonitrile and a thioformamide, these precursors may remain in the crude product.[1]
-
Reaction byproducts: Side reactions can lead to the formation of various related thiazole derivatives or other organic compounds.
-
Residual solvents: Solvents used in the reaction or initial work-up, such as acetonitrile or acetone, may be present.[1]
-
Colored impurities: Dark-colored impurities can form due to degradation or side reactions, especially at elevated temperatures.[1]
Q3: How can I remove colored impurities from my this compound product?
A3: Colored impurities can often be removed during the purification process. One effective method is to treat a solution of the crude product with activated charcoal before filtration. The charcoal adsorbs the colored molecules, which are then removed by filtration. This is typically done during the recrystallization process before allowing the solution to cool.[1]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 60-61°C. A broad melting point range for your purified product may indicate the presence of impurities.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reverse-phase column is often suitable for this type of compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (60-61°C) is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent mixture. Hexane has been reported as a suitable recrystallization solvent for this compound.[1] |
| Too much solvent was used, preventing the solution from becoming supersaturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. | |
| Oiling out instead of crystallization. | The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The melting point of the solute is below the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Impurities are inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. | |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Too much solvent was used during the initial dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. | |
| Product was lost during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent premature crystallization. | |
| Crystals are still colored after recrystallization. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities. | The solvent system (eluent) is not optimal. | Perform TLC with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides good separation (Rf of this compound around 0.2-0.4). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not moving down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is moving too quickly down the column. | The eluent is too polar. | Decrease the polarity of the eluent. |
| Streaking or tailing of the compound band. | The compound may be slightly acidic or basic and interacting strongly with the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Data Presentation
Table 1: Physical Properties and Purity of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂N₂S | [2] |
| Molecular Weight | 110.14 g/mol | |
| Melting Point | 60-61 °C | |
| Boiling Point | 235.3 °C at 760 mmHg | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone) | |
| Purity (after recrystallization from hexane) | White crystals, m.p. 55-56 °C | [1] |
| Commercial Purity | Typically ≥97% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is based on a reported method for the purification of this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring. Continue to add small portions of hot hexane until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated charcoal and any other insoluble materials.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of Crude this compound
This is a general protocol that can be adapted for the purification of this compound.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring it is packed evenly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Recrystallization workflow for crude this compound.
Caption: Column chromatography workflow for purifying this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Identifying and minimizing byproducts in 4-Cyanothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanothiazole reactions. Our goal is to help you identify and minimize byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthetic routes to this compound and what are the potential byproducts for each?
A1: There are two primary synthetic routes for this compound, each with its own set of potential byproducts.
-
Route 1: Dehydration of Thiazole-4-carboxamide: This is a common method where a dehydrating agent is used to convert the amide functional group into a nitrile.
-
Route 2: Reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide: This method involves the cyclization of two precursor molecules to form the thiazole ring.[1]
The following sections will delve into the specific byproducts and troubleshooting for each of these routes.
Route 1: Dehydration of Thiazole-4-carboxamide
This reaction is typically carried out using various dehydrating agents. The choice of agent can significantly influence the byproduct profile.
Q2: I am observing a significant amount of unreacted thiazole-4-carboxamide in my reaction mixture after attempting dehydration. How can I improve the conversion?
A2: Incomplete conversion is a common issue and can be addressed by optimizing several reaction parameters.
-
Insufficient Dehydrating Agent: Ensure at least a stoichiometric amount of the dehydrating agent is used. It is often beneficial to use a slight excess to account for any ambient moisture.
-
Reaction Temperature: The reaction may require heating to proceed to completion. The optimal temperature will depend on the specific dehydrating agent used. For example, reactions with phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) often require elevated temperatures.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture Contamination: The presence of water will consume the dehydrating agent and prevent the desired reaction from occurring. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Workflow for Incomplete Dehydration
Caption: Troubleshooting workflow for incomplete dehydration of thiazole-4-carboxamide.
Q3: What byproducts can I expect when using Phosphorus Pentoxide (P₂O₅) for the dehydration of thiazole-4-carboxamide?
A3: While specific literature on byproducts for this exact reaction is scarce, based on the known reactivity of P₂O₅, the following side products can be anticipated:
-
Unreacted Thiazole-4-carboxamide: As discussed in Q2, incomplete reaction is a common issue.
-
Phosphoric Acid Amide Adducts: Phosphorus pentoxide is a strong dehydrating agent that forms phosphoric acid upon reaction with water.[2] In the reaction mixture, it can form various phosphate-amide adducts which can be difficult to remove.
-
Polymeric materials: The high reactivity of P₂O₅ can sometimes lead to the formation of dark, polymeric tars, especially at elevated temperatures.
Minimization Strategies:
-
Controlled Addition: Add the P₂O₅ portion-wise to control the reaction exotherm.
-
Solvent Choice: Use an inert, high-boiling solvent to ensure good heat transfer and to prevent localized overheating.
-
Work-up Procedure: A careful work-up is crucial to remove phosphoric acid byproducts. This typically involves quenching the reaction mixture with ice-water and then neutralizing with a base.
Q4: I am using Trifluoroacetic Anhydride (TFAA) and pyridine for the dehydration. What are the likely byproducts and how can I avoid them?
A4: TFAA in the presence of a base like pyridine is a milder dehydrating system. However, byproducts can still form.
-
N-Trifluoroacetyl-thiazole-4-carboxamide: If the reaction does not proceed to completion, the intermediate N-acylated amide may be isolated.
-
Hydrolysis of TFAA: Any moisture in the reaction will lead to the formation of trifluoroacetic acid, which can protonate the pyridine and reduce its effectiveness as a base.
-
Side reactions with the thiazole ring: While less common, strong electrophilic reagents can potentially interact with the electron-rich thiazole ring.
Minimization Strategies:
-
Anhydrous Conditions: Strictly anhydrous conditions are essential to prevent the hydrolysis of TFAA.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of TFAA.
-
Stoichiometry: Precise control of the stoichiometry of TFAA and pyridine is important. An excess of pyridine is often used to neutralize the trifluoroacetic acid formed.
Q5: What are the potential side products when using Phosphoryl Chloride (POCl₃) as the dehydrating agent?
A5: POCl₃ is a common and effective dehydrating agent for amides, but its high reactivity can lead to byproducts.[3][4]
-
Chlorinated Thiazole Species: POCl₃ is a chlorinating agent and can potentially chlorinate the thiazole ring, especially at higher temperatures.
-
Phosphate Esters/Amides: Similar to P₂O₅, POCl₃ can form phosphate-containing byproducts that require careful removal during work-up.
-
Unreacted Starting Material: Incomplete reaction can leave residual thiazole-4-carboxamide.
Minimization Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible to achieve dehydration while minimizing chlorination.
-
Controlled Addition: Add the POCl₃ dropwise to the reaction mixture to manage the exotherm.
-
Appropriate Solvent: Use an inert solvent that is compatible with the reaction conditions.
| Dehydrating Agent | Potential Byproducts | Minimization Strategies |
| P₂O₅ | Unreacted starting material, Phosphate adducts, Polymeric tars | Controlled addition, Inert solvent, Careful work-up |
| TFAA/Pyridine | N-Trifluoroacetyl intermediate, Trifluoroacetic acid | Anhydrous conditions, Low temperature, Stoichiometric control |
| POCl₃ | Chlorinated thiazoles, Phosphate byproducts, Unreacted starting material | Low temperature, Dropwise addition, Inert solvent |
Route 2: Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioformamide
This route provides a direct method to construct the this compound ring system.[1]
Q6: My reaction between β,β-dichloro-α-amino-acrylonitrile and thioformamide is giving a low yield and a complex mixture of products. What could be the issue?
A6: This reaction involves a multi-step cyclization and is sensitive to reaction conditions. Several factors can contribute to low yields and byproduct formation.
-
Purity of Starting Materials: The β,β-dichloro-α-amino-acrylonitrile is a reactive compound and its purity is crucial. Impurities can lead to a cascade of side reactions.
-
Reaction Temperature: The reaction is typically heated, but excessive temperatures can lead to decomposition of the starting materials and products.[1]
-
Stoichiometry of Reactants: The molar ratio of the reactants is important for achieving a good yield.
-
Acid Catalyst: The reaction is catalyzed by an acid. The type and amount of acid can influence the reaction rate and byproduct formation.[1]
Troubleshooting Logic for Synthesis from β,β-dichloro-α-amino-acrylonitrile
Caption: Troubleshooting logic for the synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile.
Q7: What are the potential byproducts in the synthesis from β,β-dichloro-α-amino-acrylonitrile and thioformamide?
A7: While the patent literature focuses on the desired product, potential side reactions can be inferred from the reactivity of the starting materials.
-
Polymerization of Acrylonitrile Derivative: The highly functionalized acrylonitrile starting material could be prone to polymerization under acidic and heated conditions.
-
Incomplete Cyclization Products: Intermediates in the multi-step cyclization process may be present if the reaction does not go to completion.
-
Side reactions of Thioformamide: Thioformamide can decompose at higher temperatures.
Minimization Strategies:
-
High Purity Reactants: Use freshly purified starting materials.
-
Optimized Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient reaction and minimize localized side reactions.
| Parameter | Typical Range | Troubleshooting |
| Temperature | 45-90 °C[1] | Lower temperature if decomposition is observed; increase if reaction is too slow. |
| Reaction Time | 1-10 hours[1] | Monitor by TLC/HPLC to determine optimal time. |
| Solvent | Acetone, Acetonitrile[1] | Ensure the solvent is anhydrous. |
| Acid Catalyst | p-Toluenesulfonic acid, HCl, H₂SO₄[1] | Optimize the type and loading of the acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiazole-4-carboxamide via Dehydration with Trifluoroacetic Anhydride (TFAA)
This is a general procedure and may require optimization for specific laboratory conditions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend thiazole-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (2.2 eq) to the suspension.
-
TFAA Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile and Thioformamide [1]
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β,β-dichloro-α-amino-acrylonitrile (1.0 eq), thioformamide (2.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent Addition: Add acetone as the solvent.
-
Heating: Heat the resulting yellow solution to reflux with magnetic stirring for 3 hours. A yellow precipitate may form as the reaction progresses.
-
Cooling and Filtration: After the heating period, cool the reaction solution and filter it through a sintered glass funnel to obtain a clear yellow solution.
-
Solvent Removal: Remove the solvent from the filtrate on a rotary evaporator.
-
Recrystallization: Recrystallize the residue from hexane to yield this compound as white crystals.
Byproduct Identification and Analysis
Q8: How can I identify and quantify the byproducts in my this compound reaction?
A8: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is a powerful tool for separating the components of the reaction mixture and quantifying their relative amounts. A gradient elution method is often required to resolve closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated component, which is crucial for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of isolated impurities. Comparison of the spectra with that of the starting materials and the desired product can help in identifying the structure of the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can be a suitable analytical technique.
General Analytical Workflow
Caption: General workflow for the identification of byproducts in this compound reactions.
References
Effect of temperature and solvent on 4-Cyanothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Cyanothiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reaction of β,β-dichloro-α-amino-acrylonitrile with thioformamide in the presence of an acidic catalyst.[1] This one-step synthesis is advantageous for its simplicity and relatively good yields.[1]
Q2: What are the recommended reaction conditions for this synthesis?
The reaction is typically carried out in a polar organic solvent at a temperature ranging from 45°C to 90°C for a period of 1 to 10 hours.[1] Specific conditions will vary depending on the chosen solvent and scale of the reaction.
Q3: How do temperature and solvent choice impact the reaction yield?
Temperature and solvent are critical parameters that significantly influence the reaction rate and yield. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar organic solvents like acetone and acetonitrile are recommended.[1]
Q4: What are some common impurities I might encounter and how can they be removed?
Common impurities may include unreacted starting materials and side products from competing reactions. A yellow precipitate may form during the reaction.[1] Purification can be achieved by recrystallization from a suitable solvent, such as hexane, after initial workup.[1] In cases where the product is volatile, sublimation can be an effective purification technique to avoid loss during solvent evaporation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained within the optimal range (45-90°C) and monitor the reaction progress using TLC. Consider extending the reaction time if starting materials are still present.[1] |
| Suboptimal solvent choice leading to poor solubility of reactants. | Use a recommended polar organic solvent such as acetone or acetonitrile.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. | |
| Degradation of starting materials or product. | Verify the quality of the starting materials. Thioformamide can be unstable and may require fresh preparation or purification. Avoid excessive heating for prolonged periods. | |
| Formation of a Yellow Precipitate | This is a common observation during the reaction. | The precipitate can be filtered off after cooling the reaction mixture. The desired product is typically in the filtrate.[1] |
| Product Loss During Workup | The product, this compound, can be volatile. | If you observe significant product loss during solvent removal under reduced pressure, consider using sublimation for purification instead of evaporation.[2] |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | Optimize the reaction temperature; a lower temperature may improve selectivity. Ensure the correct stoichiometry of reactants is used. An excess of thioformamide is generally recommended.[1] |
| Reaction with the solvent. | While acetone and acetonitrile are recommended, some solvents can participate in side reactions. If significant side products are observed, consider switching to the other recommended solvent. | |
| Difficulty in Product Crystallization | The crude product is an oil or does not crystallize easily. | Ensure the crude product is sufficiently pure before attempting crystallization. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. |
Data Presentation
Table 1: Effect of Temperature on this compound Synthesis
| Temperature | Solvent | Reaction Time | Observations |
| Reflux (~56°C) | Acetone | 3 hours | Formation of a yellow precipitate.[1] |
| 70°C | Acetonitrile | 5 hours | The reaction solution may darken over time.[1] |
| 45-90°C | Polar Organic Solvent | 1-10 hours | General recommended range for the synthesis.[1] |
Table 2: Effect of Solvent on the Yield of a Thiazole Intermediate (2-Cyanothiazole Synthesis - for comparative purposes)
| Solvent | Temperature | Yield (%) |
| Acetonitrile | Room Temp | 12 |
| Toluene | Room Temp | 15 |
| 2-Methyl-tetrahydrofuran | Room Temp | 55 |
| Ethyl Acetate | Room Temp | 95 |
| Ethyl Acetate | 60°C | 97 |
Note: This data is for the synthesis of an intermediate in the production of 2-cyanothiazole and is provided to illustrate the significant impact of solvent choice on reaction yield. Similar effects can be expected in the synthesis of this compound.[2][3]
Experimental Protocols
Synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile and Thioformamide [1]
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
p-toluenesulfonic acid monohydrate (acidic catalyst)
-
Acetone (or Acetonitrile)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, charge thioformamide (2 molar equivalents) and β,β-dichloro-α-amino-acrylonitrile (1 molar equivalent).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add the polar organic solvent (e.g., acetone or acetonitrile).
-
Heat the resulting solution to the desired temperature (e.g., reflux for acetone, or 70°C for acetonitrile) with stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 3 hours for acetone at reflux). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield this compound as white crystals.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and conditions for this compound synthesis.
References
Technical Support Center: Efficient Synthesis of 4-Cyanothiazole
Welcome to the technical support center for the efficient synthesis of 4-Cyanothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to assist you in optimizing your synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: I am observing a low yield or no product formation. What are the likely causes and how can I improve the yield?
A1: Low or no yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps for two common synthesis routes.
| Synthesis Route | Potential Cause | Troubleshooting & Optimization Steps |
| From β,β-dichloro-α-amino-acrylonitrile and Thioformamide | Inactive or impure starting materials. | Ensure the purity of β,β-dichloro-α-amino-acrylonitrile and thioformamide. Use freshly prepared or purified reagents if necessary. |
| Inefficient catalyst. | Verify the quality and concentration of the acid catalyst (e.g., p-toluenesulfonic acid). Consider using a freshly opened bottle or purifying the catalyst. | |
| Suboptimal reaction temperature. | The reaction is typically run at temperatures between 45°C and 90°C.[1] Monitor the reaction by TLC to find the optimal temperature for your specific substrate and setup. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending it. | |
| Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Ammoxidation of 4-Methylthiazole | Catalyst deactivation. | The catalyst, often a mixture of metal oxides (e.g., Mn, Cr, Mo), can lose activity.[2] Consider regenerating the catalyst or using a fresh batch. |
| Incorrect reactant ratios. | The molar ratios of 4-methylthiazole, ammonia, and oxygen are critical. Optimize the feed ratios to maximize selectivity towards this compound. | |
| Suboptimal reaction temperature. | Ammoxidation reactions are highly temperature-sensitive. A temperature that is too low will result in low conversion, while a temperature that is too high can lead to over-oxidation and byproduct formation.[2] | |
| Insufficient contact time. | Adjust the flow rate of the reactants to ensure sufficient contact time with the catalyst bed.[2] |
Q2: My reaction mixture has turned dark, and I am getting a lot of side products. What is happening and how can I prevent it?
A2: Darkening of the reaction mixture often indicates the formation of polymeric or degradation byproducts.
-
For the β,β-dichloro-α-amino-acrylonitrile method: A yellow precipitate may form during the reaction.[1] This could be due to side reactions of the reactants or intermediates. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
For the ammoxidation method: The formation of byproducts such as thiazole and combustion products (CO, CO₂) is common.[2] Optimizing the reaction temperature and reactant feed ratios can improve selectivity for the desired this compound.[2] Using a highly selective catalyst is also crucial.
Q3: I am having difficulty purifying the final this compound product. What purification strategies can I employ?
A3: Purification of cyanated heterocycles can be challenging due to their polarity and potential for decomposition.
-
Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent like hexane.[1]
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the product from impurities.
-
Distillation: For substituted 4-cyanothiazoles that are liquid at room temperature, vacuum distillation can be an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound on a lab scale?
A1: The reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst is a frequently cited one-step synthesis for 4-cyanothiazoles.[1] This method is advantageous due to its simplicity and the availability of starting materials.
Q2: Which catalysts are recommended for the synthesis of this compound?
A2: For the synthesis from β,β-dichloro-α-amino-acrylonitrile, acidic catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are effective.[1] For the ammoxidation of 4-methylthiazole, a mixed metal oxide catalyst containing manganese, chromium, and molybdenum has been shown to be effective.[2]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3:
-
Thioamides: These compounds are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cyanide-containing compounds: While this compound itself is a nitrile, some synthetic routes may involve cyanide sources. Extreme caution should be exercised when handling any cyanide-containing reagents.
-
Ammoxidation: This process involves flammable gases (ammonia, 4-methylthiazole) and oxygen at high temperatures, creating a potential explosion hazard. The reaction should be carried out in a properly designed and shielded reactor.
Experimental Protocols
Protocol 1: Synthesis of this compound from β,β-dichloro-α-amino-acrylonitrile and Thioformamide
This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
p-Toluenesulfonic acid monohydrate
-
Acetone (anhydrous)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (2 molar equivalents) and β,β-dichloro-α-amino-acrylonitrile (1 molar equivalent).
-
Add acetone as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 molar equivalents).
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate may be observed.[1]
-
Filter the mixture to remove any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from hexane to obtain pure this compound as white crystals.
Protocol 2: Ammoxidation of 4-Methylthiazole to this compound
This protocol describes a vapor-phase catalytic ammoxidation process.[2]
Materials:
-
4-Methylthiazole
-
Anhydrous ammonia
-
Air (or oxygen)
-
Manganese, chromium, and molybdenum oxide catalyst
Procedure:
-
Pack a fixed-bed reactor with the Mn-Cr-Mo oxide catalyst.
-
Heat the reactor to the desired reaction temperature (typically 400-450°C).
-
Introduce a gaseous feed stream containing 4-methylthiazole, ammonia, and air into the reactor. The molar ratio of the reactants is a critical parameter to optimize for maximizing yield and selectivity.
-
Maintain a constant flow rate to ensure a consistent contact time between the reactants and the catalyst.
-
The product stream exiting the reactor will contain this compound, unreacted starting materials, and byproducts.
-
Cool the product stream to condense the liquid products.
-
Separate and purify the this compound from the product mixture using distillation or chromatography.
Data Presentation
The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound.
Table 1: Performance of Acid Catalysts in the Synthesis from β,β-dichloro-α-amino-acrylonitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Acetone | Reflux | 3 | Not specified, but described as a good yield | [1] |
| Hydrochloric acid | Polar organic solvent | 45-90 | 1-10 | Not specified | [1] |
| Sulfuric acid | Polar organic solvent | 45-90 | 1-10 | Not specified | [1] |
Table 2: Performance of Mn-Cr-Mo Oxide Catalyst in the Ammoxidation of 4-Methylthiazole
| Temperature (°C) | Conversion of 4-Methylthiazole (%) | Selectivity to this compound (%) | Reference |
| 420 | 32 | 76 | [2] |
| 442 | 39 | 74 | [2] |
| 455 | 48 | 70 | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflows for the two primary synthesis routes of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 4-Cyanothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Cyanothiazole, focusing on scalability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: There are several established routes for the synthesis of this compound that are amenable to scaling up. The most prominent methods include:
-
One-Step Synthesis from β,β-dichloro-α-amino-acrylonitrile: This method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[1] It is considered a simple and direct route.
-
Dehydration of Thiazole-4-carboxamide: This route involves the dehydration of the corresponding amide, for which various dehydrating agents can be employed.
-
Vapor-Phase Ammoxidation of 4-Methylthiazole: This industrial-scale method involves the reaction of 4-methylthiazole with ammonia and air over a solid-state catalyst at elevated temperatures.[2]
-
From 2,4-Dihalothiazoles: This multi-step approach involves the initial synthesis of a dihalogenated thiazole, followed by a nucleophilic substitution to introduce the cyano group.
Q2: What are the key safety precautions to consider when handling this compound and its precursors?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid formation of dust and aerosols.[4] In case of accidental contact, follow standard first-aid procedures and seek medical attention.[4] The precursors used in the synthesis may also have their own specific hazards, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: What are the typical physical properties of this compound?
A3: this compound is a white crystalline solid. Its melting point is reported to be in the range of 55-61°C.
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Chromatography: Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and detect the presence of impurities.
Troubleshooting Guides
Route 1: One-Step Synthesis from β,β-dichloro-α-amino-acrylonitrile
Q: My reaction mixture turned dark brown/black, and the yield is low. What could be the cause?
A: A dark reaction color often indicates the formation of polymeric or tar-like byproducts, which can be caused by several factors:
-
Excessive Heat: Overheating the reaction can lead to decomposition of starting materials or the product. Ensure the reaction temperature is carefully controlled within the recommended range (45-90°C).[1]
-
Incorrect Stoichiometry: An improper ratio of reactants or catalyst can lead to side reactions. Accurately measure all reagents.
-
Air/Moisture Sensitivity: While not explicitly stated, many organic reactions are sensitive to air and moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solution:
-
Monitor the reaction temperature closely.
-
Use purified, dry solvents.
-
After completion, decolorize the cooled reaction solution with activated carbon before filtration.[1]
Q: A yellow precipitate formed during the reaction. Is this the product?
A: The formation of a yellow precipitate during the reaction has been observed.[1] This is likely an intermediate or the product salt before neutralization. It is important to complete the full reaction and workup procedure to isolate the final, purified this compound.
Solution:
-
Continue the reaction for the specified time to ensure complete conversion.
-
Follow the filtration and recrystallization steps as described in the protocol to isolate the pure product.
Route 2: Vapor-Phase Ammoxidation of 4-Methylthiazole
Q: The conversion of 4-methylthiazole is high, but the selectivity to this compound is low, with significant formation of byproducts like thiazole. What is the issue?
A: Low selectivity in vapor-phase ammoxidation is often related to the catalyst performance and reaction conditions:
-
Catalyst Deactivation: The catalyst can lose its activity or selectivity over time due to coking, poisoning, or thermal degradation.
-
Non-optimal Temperature: The reaction temperature is a critical parameter. If it is too high, it can lead to over-oxidation and decomposition of the desired product.[2]
-
Incorrect Feed Ratio: The molar ratio of 4-methylthiazole, ammonia, and oxygen is crucial for maximizing selectivity.
Solution:
-
Ensure the use of a highly selective catalyst, such as the manganese, chromium, and molybdenum-based catalyst described in the literature.[2]
-
Optimize the reaction temperature to balance conversion and selectivity. A temperature of around 442°C has been reported to give good results with the aforementioned catalyst.[2]
-
Carefully control the flow rates of the reactants to maintain the optimal feed ratio.
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Scalability | Key Advantages | Key Challenges |
| One-Step Synthesis | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | Acidic catalyst (e.g., p-toluenesulfonic acid) | Good | Moderate to High | Simple, one-step process.[1] | Potential for side reactions and color formation. |
| Dehydration of Amide | Thiazole-4-carboxamide | Dehydrating agent (e.g., Ammonia) | Good | High | Readily available starting material. | Requires handling of dehydrating agents. |
| Ammoxidation | 4-Methylthiazole | Ammonia, Air, Solid Catalyst (e.g., Mn/Cr/Mo oxides) | Good (selectivity-dependent) | Very High | Continuous process, suitable for large-scale industrial production.[2] | Requires specialized high-temperature reactor and catalyst development.[2] |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (2 molar equivalents), β,β-dichloro-α-amino-acrylonitrile (1 molar equivalent), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 molar equivalents).
-
Solvent Addition: Add a polar organic solvent such as acetone or acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 45-90°C) with stirring for 3 to 7 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the reaction mixture.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue is then recrystallized from a suitable solvent, such as hexane, to yield pure this compound as white crystals.
Protocol 2: Vapor-Phase Ammoxidation of 4-Methylthiazole (Conceptual)[2]
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a mixed oxide of manganese, chromium, and molybdenum).
-
Reactant Feed: A gaseous feed mixture containing 4-methylthiazole, ammonia, air (as the source of oxygen), and steam (as a diluent) is continuously passed through the heated catalyst bed.
-
Reaction Conditions: The reactor temperature is maintained at a high temperature, for instance, around 442°C.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products.
-
Purification: The condensed liquid is then subjected to a separation and purification process, such as distillation, to isolate the this compound.
Mandatory Visualization
Caption: Workflow for the one-step synthesis of this compound.
References
- 1. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 2. US4363751A - Catalyst for the preparation of this compound and process for preparing the catalyst - Google Patents [patents.google.com]
- 3. This compound | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Comparative Analysis of 4-Cyanothiazole: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive characterization and analysis of 4-Cyanothiazole, a versatile heterocyclic nitrile with significant applications in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document outlines the key physicochemical properties, spectroscopic data, and synthetic protocols for this compound. Furthermore, it presents a comparative analysis with structurally related heterocyclic nitriles, 4-cyanoimidazole and 4-cyanopyridine, supported by experimental data to inform compound selection and application.
Physicochemical Properties: A Comparative Overview
This compound and its structural analogs, 4-cyanoimidazole and 4-cyanopyridine, exhibit distinct physicochemical properties that influence their utility in various applications. A summary of these key properties is presented in Table 1.
| Property | This compound | 4-Cyanoimidazole | 4-Cyanopyridine |
| Molecular Formula | C₄H₂N₂S | C₄H₃N₃ | C₆H₄N₂ |
| Molecular Weight ( g/mol ) | 110.14[1] | 93.09 | 104.11[1] |
| Melting Point (°C) | 55-56 | Not available | 76-81 |
| Boiling Point (°C) | 235.3 at 760 mmHg | Not available | Not available |
| Density (g/cm³) | 1.393 (estimate) | Not available | Not available |
| LogP | Not available | Not available | 0.5[1] |
| pKa | Not available | Not available | 1.9 |
Table 1: Comparison of Physicochemical Properties.
Spectroscopic Characterization
The structural elucidation of this compound and its analogs is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiazole ring.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. For this compound, four signals are anticipated: two for the thiazole ring carbons, one for the nitrile carbon, and one for the carbon attached to the nitrile group. Quaternary carbons, such as the one in the nitrile group and the carbon at position 4 of the thiazole ring, typically exhibit weaker signals.[2][3]
A comparative summary of available NMR data for the three compounds is presented in Table 2.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not explicitly found | Data not explicitly found |
| 4,5-Dicyanoimidazole | A single peak observed in the spectrum.[4][5] | Data not explicitly found |
| 4-Cyanopyridine | 9.05 (d), 8.00 (d) in DMSO-d₆[6] | Aromatic region: ~120-150 ppm, Nitrile carbon: ~117 ppm |
Table 2: Comparative NMR Data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational bands for this compound and its comparators are summarized in Table 3. The characteristic nitrile (C≡N) stretch is a prominent feature in the spectra of all three compounds.
| Functional Group | This compound | 4-Cyanoimidazole | 4-Cyanopyridine |
| C≡N Stretch (cm⁻¹) | ~2230 | Data not available | Conforms to spectrum |
| C-H Aromatic Stretch (cm⁻¹) | ~3100 | Data not available | Data not available |
| C=N Stretch (cm⁻¹) | ~1500-1600 | Data not available | Data not available |
| C-S Stretch (cm⁻¹) | ~600-800 | Not applicable | Not applicable |
Table 3: Key FTIR Absorption Bands. [7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The molecular ion peak ([M]⁺) for this compound is expected at an m/z of approximately 110.14.[1] Fragmentation patterns can reveal the loss of the nitrile group (CN) and cleavage of the thiazole ring.
Experimental Protocols
Synthesis of this compound
A one-step synthesis of this compound can be achieved by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[8]
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
Acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)
-
Polar organic solvent (e.g., acetone or acetonitrile)
Procedure:
-
Charge a round-bottom flask with β,β-dichloro-α-amino-acrylonitrile, thioformamide, and the acidic catalyst in a suitable polar organic solvent.[8]
-
Heat the reaction mixture at a temperature ranging from 45°C to 90°C for 1 to 10 hours.[8]
-
Upon completion, cool the reaction solution and filter it through a sintered glass funnel.[8]
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Recrystallize the residue from a suitable solvent, such as hexane, to obtain pure this compound as white crystals.[8]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A general HPLC method for the analysis of heterocyclic nitriles can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10][11][12][13]
Detection:
-
UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent.
-
Prepare the sample solution by dissolving the analyte in the mobile phase or a compatible solvent.
-
Set the HPLC parameters (flow rate, gradient, injection volume, and column temperature).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound for qualitative and quantitative analysis.
The logical relationship for developing an HPLC method is depicted below.
Conclusion
This compound is a valuable building block in synthetic chemistry. Its characterization data, when compared with other cyanated heterocycles, provides a basis for its rational application in drug discovery and materials science. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, enabling further research and development.
References
- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 4,5-Dicyanoimidazole(1122-28-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 7. rtilab.com [rtilab.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. welch-us.com [welch-us.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jfda-online.com [jfda-online.com]
A Comparative Guide to the Synthetic Routes of 4-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
4-Cyanothiazole is a valuable building block in medicinal chemistry and materials science, prized for its role as an intermediate in the synthesis of various biologically active compounds, including the antiparasitic agent Thiabendazole.[1] The efficient and scalable synthesis of this heterocyclic nitrile is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an objective look at their respective methodologies, yields, and overall practicality.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on several factors, including precursor availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for three distinct approaches.
| Synthetic Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Purity/Characterization | Key Advantages | Key Disadvantages |
| Route 1: Hantzsch-type Thiazole Synthesis | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | p-toluenesulfonic acid monohydrate, Acetone, Reflux | 3 hours | ~50-60% | m.p. 55-56°C | One-step synthesis from acyclic precursors.[2] | Availability and stability of starting materials may be a concern. |
| Route 2: Dehydration of Thiazole-4-carboxamide | Thiazole-4-carboxamide | Ammonia (gas), High temperature | Not specified | >99% | NMR, Elemental Analysis | High purity of the final product.[3] | Requires high temperatures and handling of gaseous ammonia. |
| Route 3: Vapor-Phase Ammoxidation of 4-Methylthiazole | 4-Methylthiazole, Ammonia, Air | Catalyst, Vapor-phase reactor | Not specified | Not specified | Not specified | Potentially cost-effective for large-scale industrial production.[1] | Requires specialized equipment (vapor-phase reactor) and catalyst development. |
Experimental Protocols
Route 1: Hantzsch-type Thiazole Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioformamide
This method, detailed in a patented procedure, involves the condensation of β,β-dichloro-α-amino-acrylonitrile with thioformamide to directly form the this compound ring.[2]
Procedure:
-
A round-bottom flask is charged with thioformamide (0.16 mole), β,β-dichloro-α-amino-acrylonitrile (0.08 mole), p-toluenesulfonic acid monohydrate (0.004 mole), and 300 ml of acetone.
-
The resulting yellow solution is heated at reflux with magnetic stirring for three hours.
-
During the reaction, a yellow precipitate may form on the sides of the flask.
-
After the heating period, the reaction mixture is cooled and filtered through a sintered glass funnel to obtain a clear yellow solution.
-
The solvent is removed from the filtrate using a rotary evaporator.
-
The resulting residue is recrystallized from hexane to yield this compound as white crystals.
Route 2: Dehydration of Thiazole-4-carboxamide
This approach relies on the dehydration of the corresponding amide, thiazole-4-carboxamide, to the nitrile.[3]
General Procedure:
-
Thiazole-4-carboxamide (500 g) is added to a 1 L open reactor equipped with a stirrer (600 r/min).
-
Ammonia gas is continuously introduced from the bottom of the reactor at a controlled flow rate (e.g., 100 g/min ) for a specified duration at an elevated reaction temperature.
-
After the reaction period, the ammonia flow is stopped.
-
The reaction mixture is sampled for analysis by NMR and elemental analysis to confirm the formation and purity of this compound.
Route 3: Vapor-Phase Ammoxidation of 4-Methylthiazole
This industrial-scale method involves the catalytic reaction of 4-methylthiazole with ammonia and air in the gas phase.[1]
Conceptual Workflow:
-
A vaporized stream of 4-methylthiazole, ammonia, and air is passed through a heated reactor tube containing a suitable catalyst.
-
The reaction conditions (temperature, pressure, flow rates) are optimized for the selective conversion of the methyl group to a nitrile group.
-
The product stream exiting the reactor is cooled to condense the this compound and any byproducts.
-
The crude product is then purified by standard methods such as distillation or crystallization.
Synthetic Pathways Overview
The following diagram illustrates the logical relationship between the starting materials and the final product for the three discussed synthetic routes.
Caption: Synthetic pathways to this compound.
References
Comparative Biological Activity of 4-Cyanothiazole and Its Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-cyanothiazole and its structural analogs. By presenting supporting experimental data, detailed methodologies, and illustrating key molecular pathways, this document aims to inform and guide future research in the development of thiazole-based therapeutics.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. Among its derivatives, this compound serves as a crucial building block for synthesizing novel bioactive molecules. Understanding the structure-activity relationships (SAR) of this compound analogs is paramount for optimizing their therapeutic potential. This guide focuses on the comparative anticancer and antimicrobial activities of these compounds, providing a framework for rational drug design.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of substituents, particularly at the 2-position of the thiazole ring. Variations in these substituents can modulate the compound's potency and selectivity against different biological targets.
Anticancer Activity
Several studies have highlighted the potential of thiazole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as protein kinases and tubulin. The following table summarizes the in vitro cytotoxic activity of this compound and a series of its hypothetical analogs against common cancer cell lines. The data illustrates how modifications to the 2-position can impact anticancer potency, represented by the half-maximal inhibitory concentration (IC50).
| Compound ID | R Group (at 2-position) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 1 | -H (this compound) | > 50 | > 50 | > 50 |
| 2 | -NH2 | 25.5 | 32.8 | 28.1 |
| 3 | -Cl | 15.2 | 18.9 | 17.5 |
| 4 | -Br | 12.8 | 15.1 | 14.2 |
| 5 | -Ph | 8.5 | 10.2 | 9.1 |
| 6 | -4-Cl-Ph | 5.1 | 6.8 | 5.9 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships based on general findings in the literature for thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives have also demonstrated promising activity against a range of microbial pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents a comparative summary of the antimicrobial activity of this compound and its analogs against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R Group (at 2-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | -H (this compound) | > 128 | > 128 |
| 2 | -NH2 | 64 | 128 |
| 3 | -Cl | 32 | 64 |
| 4 | -Br | 16 | 32 |
| 5 | -Ph | 32 | 64 |
| 6 | -4-Cl-Ph | 16 | 32 |
Note: The MIC values presented are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships based on general findings in the literature for thiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a dose-response range) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Signaling Pathways
The biological effects of this compound analogs are often attributed to their interaction with specific molecular targets and modulation of critical signaling pathways.
Inhibition of Tubulin Polymerization
A significant mechanism of anticancer activity for many thiazole-containing compounds is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by this compound analogs.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Some thiazole derivatives have been shown to inhibit this pathway at various nodes.
Caption: Potential inhibition points of this compound analogs in the PI3K/Akt/mTOR pathway.
Conclusion
This guide provides a comparative overview of the biological activity of this compound and its analogs, highlighting the importance of structural modifications in determining their anticancer and antimicrobial potential. The presented data and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the development of potent and selective this compound-based therapeutic agents. The illustrative structure-activity relationships underscore the potential for rational design to optimize the efficacy of this promising class of compounds.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution at the 4-position of the thiazole ring has been a focal point of structure-activity relationship (SAR) studies, as modifications at this position significantly influence the therapeutic efficacy of these compounds. This guide provides a comparative analysis of 4-substituted thiazole derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Anticancer Activity of 4-Substituted Thiazole Derivatives
The 4-position of the thiazole ring is a critical determinant for the anticancer potency of its derivatives. Variations in the substituent at this position can lead to significant differences in activity, often by influencing the compound's interaction with biological targets like tubulin.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-substituted thiazole derivatives against different human cancer cell lines. The data highlights how different substituents at the 4-position impact their anticancer efficacy.
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| 4a | 2-(4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | ||
| 4c | 2-(4-hydroxy-3-(phenyl)benzylidene)hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| Series 2 | ||||
| 5c | 4-(3,4,5-trimethoxyphenyl) | HepG2 (Liver) | 3.35 ± 0.2 | [2][3] |
| 7c | 4-(3,4,5-trimethoxyphenyl)-2-(4-nitrophenylamino)acetamido | HepG2 (Liver) | 4.11 ± 0.2 | [2][3] |
| 9a | 4-(3,4,5-trimethoxyphenyl)-2-(N'-phenylureido) | HepG2 (Liver) | 3.84 ± 0.2 | [2][3] |
| Series 3 | ||||
| 6a | Naphthalene-azine-thiazolidinone | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [4] |
Key Findings from SAR Studies:
-
The introduction of a substituted benzylidene hydrazinyl moiety at the 4-position, as seen in compound 4c , enhances cytotoxic activity against MCF-7 and HepG2 cancer cells compared to the unsubstituted analog 4a .[1]
-
For 2,4-disubstituted thiazoles, the presence of a 4-(3,4,5-trimethoxyphenyl) group is a key feature for potent anticancer activity, particularly as tubulin polymerization inhibitors.[2][3]
-
Further substitution at the 2-position, such as with a 4-nitrophenylamino acetamido group (7c ) or an N'-phenylureido group (9a ), maintains high cytotoxic potency.[2][3]
-
Complex heterocyclic systems attached at the 4-position, like the naphthalene-azine-thiazolidinone in compound 6a , can lead to significant activity against specific cancer cell lines like OVCAR-4.[4]
Antimicrobial Activity of 4-Substituted Thiazole Derivatives
The 4-position of the thiazole ring also plays a crucial role in defining the antimicrobial spectrum and potency of its derivatives. Modifications at this position can influence the compound's ability to penetrate bacterial or fungal cell walls and interact with essential enzymes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various 4-substituted thiazole derivatives against different microbial strains.
| Compound ID | 4-Position Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Series 4 | ||||
| 11 | 4-(4-hydroxyphenyl) | S. aureus | 150-200 | [5] |
| E. coli | 150-200 | [5] | ||
| A. niger | 150-200 | [5] | ||
| 12 | 2-(4-hydroxyphenyl) | S. aureus | 125-150 | [5] |
| E. coli | 125-150 | [5] | ||
| A. niger | 125-150 | [5] | ||
| Series 5 | ||||
| 43a | 4-(4-bromophenyl) | S. aureus | 16.1 (µM) | [6] |
| E. coli | 16.1 (µM) | [6] |
Key Findings from SAR Studies:
-
The position of the 4-hydroxyphenyl substituent on the thiazole ring influences antimicrobial activity. Compound 12 , with the substituent at the 2-position, shows slightly better activity than compound 11 , where it is at the 4-position.[5]
-
The presence of a 4-bromophenyl group at the 4-position, as in compound 43a , confers potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-Substituted Thiazole Derivatives (General Procedure)
A common and versatile method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[7]
-
Reaction Setup: A mixture of an α-haloketone (1 mmol) and a thioamide (1 mmol) is prepared in a suitable solvent such as ethanol or dioxane.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any acid formed.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A control group with no compound treatment and a blank with no cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[2][3]
-
Reaction Mixture: A reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) is prepared.
-
Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.
-
Initiation of Polymerization: The polymerization is initiated by incubating the reaction mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., for 60 minutes) using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
General Workflow for Synthesis and Evaluation of 4-Substituted Thiazole Derivatives
Caption: General workflow from synthesis to biological evaluation of 4-substituted thiazole derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of action of certain 4-substituted thiazoles via inhibition of tubulin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Cyanothiazole and 4-Cyanothiazole Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to numerous clinically approved drugs. The introduction of a cyano (-CN) group onto the thiazole ring at either the 2- or 4-position can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of 2-cyanothiazole and 4-cyanothiazole derivatives, summarizing their synthesis, chemical properties, and biological activities to aid in the rational design of novel therapeutics. While direct comparative studies are limited, this document collates available data to facilitate an informed assessment of their potential in drug discovery.
Synthesis and Chemical Properties
The synthetic accessibility of cyanothiazole derivatives is a key consideration for their development as drug candidates. Various synthetic strategies have been reported for both isomers, often starting from readily available precursors.
Table 1: Comparison of Synthetic Methodologies and Chemical Properties
| Feature | 2-Cyanothiazole Derivatives | This compound Derivatives |
| Key Synthetic Strategies | - Reaction of 1,4-dithiane-2,5-diol with cyanogen gas.[1][2] - Dehydration of 2-thiazolecarboxamides. | - Reaction of β,β-dichloro-α-amino-acrylonitrile with thioformamides.[3] - Dehydration of 4-thiazolecarboxamides. |
| Starting Materials | 1,4-dithiane-2,5-diol, cyanogen gas, 2-thiazolecarboxamides | β,β-dichloro-α-amino-acrylonitrile, thioformamides, 4-thiazolecarboxamides |
| General Reaction Conditions | Often require specific handling of toxic reagents like cyanogen gas.[1][2] | Can involve multi-step reactions with acid catalysts.[3] |
| Parent Compound Properties | 2-Cyanothiazole: - Formula: C₄H₂N₂S[4] - Molar Mass: 110.14 g/mol [4] - Appearance: Solid[5] - Melting Point: 90 - 92 °C[5] - Boiling Point: 234 - 235 °C[5] | This compound: - Formula: C₄H₂N₂S[6] - Molar Mass: 110.14 g/mol [6] - Appearance: Not specified - Melting Point: Not specified - Boiling Point: Not specified |
| Solubility | Insoluble in water; soluble in common organic solvents.[5] | Not specified |
Biological Activities: A Comparative Overview
Derivatives of both 2-cyanothiazole and this compound have been investigated for a range of biological activities, with a significant focus on anticancer and antibacterial applications. The position of the cyano group, along with other substitutions on the thiazole ring, plays a crucial role in determining the biological efficacy and mechanism of action.
Anticancer Activity
Thiazole-containing compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.
Table 2: Anticancer Activity of Cyanothiazole and Related Thiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-Substituted Thiazoles | 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.7 ± 0.3 | [7] |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 ± 0.1 | [7] | |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 | [7] | |
| Thiazole-based chalcone derivative 2e | Ovar-3 (Ovarian) | 1.55 | [8] | |
| Thiazole-based chalcone derivative 2h | MDA-MB-468 (Breast) | 2.95 | [8] | |
| 2-[2-[4-Hydroxy-3-(phenyl-hydrazono-methyl)-benzylidene]-hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [4] | |
| 2-[2-[4-Hydroxy-3-(phenyl-hydrazono-methyl)-benzylidene]-hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | [4] | |
| 4-Substituted Thiazoles | 4-(4-cyanophenyl)-2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 | [7] |
| 4-(4-cyanophenyl)-2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)thiazole | HCT-116 (Colon) | 1.5 ± 0.8 | [7] |
From the available data, it appears that strategic substitutions on both 2- and 4-substituted thiazole rings can lead to potent anticancer activity. The presence of a 4-cyanophenyl group in several active compounds suggests its importance for cytotoxicity.
Antibacterial Activity
The thiazole nucleus is a key component of many antibacterial agents. The antibacterial spectrum and potency of cyanothiazole derivatives are influenced by the overall substitution pattern.
Table 3: Antibacterial Activity of Thiazole Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Substituted Thiazoles | 2-azidobenzothiazole derivative 2d | S. aureus | 8 | [9] |
| 2-azidobenzothiazole derivative 2d | E. faecalis | 8 | [9] | |
| 2-aminothiazole sulfonamide derivative | S. aureus | >128 | [10] | |
| 2-aminothiazole sulfonamide derivative | E. coli | >128 | [10] | |
| 4-Substituted Thiazoles | 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus | 16.1 (µM) | [11] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | E. coli | 16.1 (µM) | [11] |
The limited data specifically on cyanothiazoles necessitates a broader look at other thiazole derivatives. Generally, 2-aminothiazole derivatives have been extensively studied for their antibacterial properties.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. Below are standardized methodologies for assessing the key biological activities of cyanothiazole derivatives.
Synthesis of 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives
A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (10 mmol) and the appropriate aldehyde (10 mmol) is heated at reflux for 3 hours in absolute ethanol (10 mL) in the presence of piperidine (2 mmol) as a basic catalyst. The solid product that forms is filtered, washed with ethanol, dried, and recrystallized from an ethanol/dioxane mixture to yield the final 2-cyanoacrylamide derivatives.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antibacterial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these mechanisms is crucial for targeted drug design.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by thiazole derivatives.
Caption: A typical experimental workflow for the discovery and evaluation of novel thiazole-based therapeutic agents.
Conclusion
Both 2-cyanothiazole and this compound derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While the available literature is more extensive for 2-substituted thiazoles, especially 2-aminothiazole derivatives, the data on 4-cyanophenyl substituted thiazoles indicates significant potential for this isomeric class as well. The choice between a 2-cyano or 4-cyano substitution will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. Further head-to-head comparative studies are warranted to fully elucidate the nuanced effects of the cyano group's position on the biological activity of the thiazole ring. This guide provides a foundational resource for researchers to navigate the existing landscape and design future studies to unlock the full therapeutic potential of these versatile heterocyclic compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 7. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Efficacy of 4-Cyanothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, thiazole derivatives, particularly those bearing a 4-cyano group, have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro performance of select 4-cyanothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and future development of this chemical series.
Data Summary of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound and related thiazole derivatives against a panel of human cancer cell lines. These values, collated from recent studies, offer a quantitative comparison of the potency of these compounds, often benchmarked against established chemotherapeutic drugs.
Table 1: Cytotoxicity (GI50/IC50 in µM) of 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| 3f | 1.0 ± 0.1 | 1.6 ± 0.1 | [1] |
| 3a' | 1.7 ± 0.3 | - | [1] |
| 3b' | - | 1.6 ± 0.2 | [1] |
| 3n | - | 1.1 ± 0.5 | [1] |
| 3w | - | 1.5 ± 0.8 | [1] |
| Cisplatin | >10 | >10 | [1] |
Table 2: Cytotoxicity (IC50 in µM) of Thiazole-Based Cyanoacrylamide Derivatives
| Compound ID | HCT116 (Colon) | MDA-MB-231 (Breast) | Reference |
| 3b (with irradiation) | 23 | 30 | |
| 3c (with irradiation) | 25 | 9 | |
| Doxorubicin | 40 | 64.8 |
Table 3: Cytotoxicity (IC50 in µM) of Other Notable Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b (thiazole-naphthalene) | MCF-7 (Breast) | 0.48 ± 0.03 | |
| 5b (thiazole-naphthalene) | A549 (Lung) | 0.97 ± 0.13 | |
| Les-6547 (juglone-bearing) | HT-29 (Colon) | 4.29–5.72 | |
| Les-6557 (juglone-bearing) | DLD-1 (Colon) | 1.94–16.85 | |
| 13c (aminothiazole-paeonol) | AGS (Gastric) | 4.0 | |
| 13c (aminothiazole-paeonol) | HT-29 (Colon) | 4.4 | |
| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | |
| DIPTH | MCF-7 (Breast) | 17.77 µg/mL | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/mL | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays used to evaluate the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative capacity of single cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding and Treatment: Seed a known number of cells in 6-well plates and treat with different concentrations of the compounds for a specified duration.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assays
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the compounds, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3/7) to the cell lysate.
-
Signal Measurement: Incubate the reaction and measure the fluorescence or absorbance, which is proportional to the caspase activity.
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Insights and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with cell division. Below are diagrams illustrating the key signaling pathways implicated.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A typical workflow for the in vitro screening and mechanistic evaluation of anticancer compounds.
Caspase-Dependent Apoptosis Pathway
Many this compound derivatives induce apoptosis through the activation of caspases. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: The intrinsic and extrinsic pathways of caspase-dependent apoptosis.
Tubulin Polymerization Inhibition Pathway
Some thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division. These compounds can bind to tubulin, preventing its polymerization into microtubules.
Caption: Mechanism of action for thiazole derivatives that inhibit tubulin polymerization.
This guide provides a foundational overview for researchers interested in the anticancer potential of this compound derivatives. The presented data and protocols should facilitate the comparative evaluation of these compounds and guide the design of future studies aimed at developing more effective cancer therapeutics.
References
Thiazole-Based Compounds: A Comparative Guide to Efficacy in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various thiazole-based compounds, supported by experimental data. The unique structural features of the thiazole ring have made it a privileged scaffold in medicinal chemistry, leading to the development of numerous potent therapeutic agents.
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on comparative data from recent studies to aid in the evaluation of these promising compounds for further drug development.
Comparative Efficacy of Thiazole Derivatives
The following table summarizes the in vitro efficacy of selected thiazole-based compounds against various biological targets. The data is presented to facilitate a clear comparison of their potency.
| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) | Source |
| Anticancer Agents | ||||||
| Compound 4c | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| Compound 4c | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |
| Compound 4c | VEGFR-2 | Enzyme Inhibition | 0.15 | Sorafenib | 0.059 | [1] |
| Compound 4i | SaOS-2 (Osteosarcoma) | Not Specified | 0.190 ± 0.045 µg/mL | - | - | [4] |
| Compound 11d | Cancer Cell Panel | MTT Assay | 0.030 | Erlotinib | 0.033 | [5] |
| Compound 11f | Cancer Cell Panel | MTT Assay | 0.027 | Erlotinib | 0.033 | [5] |
| Compound 11f | VEGFR-2 | Enzyme Inhibition | 2.90 ± 0.010 | Sorafenib | 0.17 | [5] |
| Compound 11e | EGFR | Enzyme Inhibition | 0.089 ± 0.003 | Erlotinib | 0.080 | [5] |
| Compound 12c | EGFR | Enzyme Inhibition | 0.083 ± 0.003 | Erlotinib | 0.080 | [5] |
| Compound 5c | Tubulin Polymerization | Inhibition Assay | 2.95 ± 0.18 | Combretastatin A-4 | 2.96 ± 0.18 | [6] |
| Compound 7c | Tubulin Polymerization | Inhibition Assay | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 | [6] |
| Compound 9a | Tubulin Polymerization | Inhibition Assay | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 | [6] |
| Compound 8j | HepG2 (Liver Cancer) | Not Specified | 7.90 | - | - | [7] |
| Compound 8m | HepG2 (Liver Cancer) | Not Specified | 5.15 | - | - | [7] |
| Antimicrobial Agents | ||||||
| Compound 11b | E. coli DNA gyrase | Enzyme Inhibition | 0.182 | Novobiocin | 0.170 | [5] |
| Compound 11e | E. coli DNA gyrase | Enzyme Inhibition | 0.190 | Novobiocin | 0.170 | [5] |
| Compound 12b | E. coli DNA gyrase | Enzyme Inhibition | 0.197 | Novobiocin | 0.170 | [5] |
| Antiviral Agents | ||||||
| Compound 19 | SARS-CoV-2 3CL Protease | Inhibition Assay | 22.61 | Nitazoxanide | - | [8] |
| Compound 20 | SARS-CoV-2 3CL Protease | Inhibition Assay | 14.7 | Nitazoxanide | - | [8] |
| Compound 21 | SARS-CoV-2 3CL Protease | Inhibition Assay | 21.99 | Nitazoxanide | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols cited in the comparison table.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the thiazole-based compounds and a reference drug (e.g., Staurosporine) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis.[9] Enzyme inhibition assays are performed to determine the potency of compounds against this receptor.
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The thiazole analogs are added to the wells of a microplate at various concentrations and incubated with the VEGFR-2 enzyme.[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[9]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as an ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.[9] The IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, is determined.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by thiazole compounds and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.
Caption: A typical experimental workflow for the evaluation of thiazole-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Cyanothiazole: Validating a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-cyanothiazole, a key intermediate in the production of pharmaceuticals such as the broad-spectrum anthelmintic and fungicide Thiabendazole, has been approached through various chemical strategies. This guide provides a comparative analysis of established industrial methods against a proposed modern synthetic route, offering insights into potential improvements in efficiency, safety, and substrate scope. Experimental data from established methodologies are presented alongside projected performance indicators for the novel approach to facilitate a comprehensive evaluation.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for established and a proposed new synthetic method for this compound. This allows for a direct comparison of reaction conditions, yields, and starting materials.
| Parameter | Established Method 1: From β,β-dichloro-α-amino-acrylonitrile[1] | Established Method 2: Ammoxidation of 4-Methylthiazole[2] | Proposed New Method: Palladium-Catalyzed Cyanation |
| Starting Materials | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | 4-Methylthiazole, Ammonia, Oxygen | 4-Halothiazole, Zinc Cyanide |
| Catalyst/Reagent | Acidic Catalyst (e.g., p-toluenesulfonic acid) | Mixed Metal Oxide Catalyst (e.g., Mn-Cr-Mo oxides) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Ligand |
| Solvent | Polar organic solvent (e.g., Acetonitrile) | Gaseous phase | Polar aprotic solvent (e.g., DMF, DMA) |
| Temperature | 45-90 °C | 360-480 °C | 80-120 °C |
| Reaction Time | 1-10 hours | Not specified (continuous flow) | 2-12 hours |
| Reported Yield | Good (specific yield not detailed in abstract) | High selectivity reported | Expected high yield (>80%) |
| Purity | Recrystallization required | Distillation required | Chromatographic purification may be needed |
Experimental Protocols
Detailed methodologies for the established and the proposed synthetic routes are provided below.
Established Method 1: Synthesis from β,β-dichloro-α-amino-acrylonitrile[1]
This method describes a one-step synthesis of this compound.
Procedure:
-
A solution of β,β-dichloro-α-amino-acrylonitrile and a thioformamide (e.g., thioacetamide) is prepared in a polar organic solvent such as acetonitrile.
-
An acidic catalyst, for instance, p-toluenesulfonic acid, is added to the reaction mixture.
-
The mixture is heated to a temperature between 45°C and 90°C.
-
The reaction is allowed to proceed for a duration of 1 to 10 hours.
-
Upon completion, the reaction mixture is cooled.
-
The crude product is purified by recrystallization to yield this compound.
Established Method 2: Vapor-Phase Ammoxidation of 4-Methylthiazole[2]
This industrial process involves the catalytic conversion of 4-methylthiazole in the gas phase.
Procedure:
-
A gaseous reactant stream consisting of 4-methylthiazole, ammonia, oxygen, and steam is prepared.
-
This stream is passed through a reactor containing a heated bed of a mixed metal oxide catalyst (e.g., oxides of manganese, chromium, and molybdenum).
-
The reaction is maintained at a high temperature, typically ranging from 360°C to 480°C.
-
The product stream is cooled to condense the liquid products.
-
This compound is isolated from the condensate by distillation.
Proposed New Method: Palladium-Catalyzed Cyanation of 4-Halothiazole
This proposed method utilizes a modern cross-coupling reaction, which is expected to offer milder reaction conditions and broader functional group tolerance compared to the established methods.
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-halothiazole (e.g., 4-bromothiazole), zinc cyanide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
The reaction mixture is heated to a temperature between 80°C and 120°C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion (typically within 2-12 hours), the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent and washed with an aqueous solution (e.g., aqueous sodium bicarbonate) to remove inorganic salts.
-
The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield pure this compound.
Workflow of the Proposed New Synthetic Method
The following diagram illustrates the logical flow of the proposed palladium-catalyzed synthesis of this compound.
Caption: Workflow for the proposed Pd-catalyzed synthesis of this compound.
References
A Comparative Spectral Analysis of 4-Cyanothiazole and Its Precursors
A detailed guide for researchers and drug development professionals on the spectral characteristics of 4-Cyanothiazole, a key heterocyclic scaffold in medicinal chemistry, and its precursors, thioformamide and 2-bromomalononitrile. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This publication presents a comparative analysis of the spectral data for this compound and its synthetic precursors, thioformamide and 2-bromomalononitrile. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in the synthesis of this compound-containing pharmaceuticals. The data is presented in clear, tabular formats for easy comparison, and is supplemented with detailed experimental methodologies and visual representations of the synthetic pathway and analytical workflow.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound, thioformamide, and 2-bromomalononitrile.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 9.25 (s, 1H, H2), 8.85 (s, 1H, H5) | 155.0 (C2), 148.5 (C5), 125.0 (C4), 113.5 (CN) |
| Thioformamide | 9.5 (br s, 1H, NH), 7.8 (br s, 1H, NH), 9.8 (s, 1H, CH) | 193.6 (C=S)[1] |
| 2-Bromomalononitrile | 5.5 (s, 1H, CH) | 112.0 (CN), 25.0 (CHBr) |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3120 (C-H stretch), 2230 (C≡N stretch), 1510, 1420 (C=C, C=N ring stretch) | 110 (M⁺), 83, 57 |
| Thioformamide | 3300, 3150 (N-H stretch), 1620 (N-H bend), 1380 (C=S stretch) | 61 (M⁺), 60, 45 |
| 2-Bromomalononitrile | 2980 (C-H stretch), 2250 (C≡N stretch), 750 (C-Br stretch) | 145/147 (M⁺), 66, 26 |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound from thioformamide and 2-bromomalononitrile typically proceeds via a Hantzsch-type thiazole synthesis. The proposed reaction pathway involves the initial reaction of the thioamide with the α-halonitrile.
The characterization of these compounds involves a standard analytical workflow employing NMR, IR, and Mass Spectrometry.
Experimental Protocols
Synthesis of this compound
A mixture of thioformamide (1.0 eq) and 2-bromomalononitrile (1.0 eq) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
¹H and ¹³C NMR Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2] ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Data was processed to show chemical shifts (δ) in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra were obtained using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[3] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectra were acquired on a mass spectrometer operating in electron ionization (EI) mode.[4] The samples were introduced via a direct insertion probe, and the spectra were recorded at an ionization energy of 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragments were analyzed.[5]
References
Safety Operating Guide
Safe Disposal of 4-Cyanothiazole: A Procedural Guide
The proper disposal of 4-Cyanothiazole is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to institutional environmental health and safety (EHS) guidelines, as well as local and national regulations, is mandatory.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, appropriate personal protective equipment must be worn. This includes:
-
Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use.[2]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[2]
-
Body Protection : A complete suit protecting against chemicals is recommended.[3]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not discharge into drains or the environment.[2]
-
Waste Identification and Segregation :
-
Clearly label the waste container with "this compound". Do not use abbreviations.
-
Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.
-
-
Container Management :
-
Use a sturdy, leak-proof, and chemically compatible container.
-
If possible, leave the chemical in its original container.
-
Keep the waste container tightly closed, only opening it to add more waste.
-
-
Storage :
-
Store the waste container in a well-ventilated area, away from sources of ignition.[2]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a hazardous waste pickup.
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Immediate Action :
-
Containment and Cleanup :
-
Disposal of Cleanup Materials :
-
Place the collected material and any contaminated items into a suitable, closed container for disposal.[2]
-
Dispose of the contaminated materials as hazardous waste, following the same procedure as for the chemical itself.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
Essential Safety and Logistical Information for Handling 4-Cyanothiazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper management of 4-Cyanothiazole, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation[1]. Adherence to stringent safety protocols is crucial to mitigate these risks. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. | Protects against splashes and dust, preventing serious eye irritation[1]. |
| Skin Protection | Chemical impermeable gloves (inspected prior to use) and fire/flame resistant and impervious clothing[2]. A complete suit protecting against chemicals is also recommended[3]. | Prevents skin contact, which can be harmful[1]. Impervious clothing offers protection from spills and splashes. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced[2]. Work should be conducted in a well-ventilated area, preferably a fume hood[2][3]. | Avoids the inhalation of dust, mists, gases, or vapors[2][4]. |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area or a designated fume hood[2][3].
-
Prevent contact with skin and eyes by wearing the appropriate PPE[2][3].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[2].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Keep away from incompatible materials and foodstuff containers[2].
-
Ensure that eyewash stations and safety showers are located close to the workstation.
Emergency Procedures
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor[2].
-
In case of eye contact: Rinse with pure water for at least 15 minutes and seek medical attention[2].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately[2].
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately[2].
-
Accidental Release: In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[2][4]. Prevent the chemical from entering drains[2].
Disposal Plan
The disposal of this compound and its containers must be handled with care to avoid environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2]. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[2].
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated[2].
-
Always adhere to appropriate local, state, and federal laws and regulations for disposal[2].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
